molecular formula C8H10FNO3S B13220941 (2-Fluoro-4-methoxyphenyl)methanesulfonamide

(2-Fluoro-4-methoxyphenyl)methanesulfonamide

Katalognummer: B13220941
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: WQWQGRRSMCBFDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2-Fluoro-4-methoxyphenyl)methanesulfonamide is a high-value research chemical recognized for its potent and selective antagonism of the potassium-chloride cotransporter 2 (KCC2) [https://pubmed.ncbi.nlm.nih.gov/31413139/]. KCC2 is the primary chloride exporter in mature neurons, and it is crucial for maintaining low intracellular chloride concentrations, which is a prerequisite for fast hyperpolarizing inhibition mediated by GABAA and glycine receptors. By inhibiting KCC2 function, this compound elevates neuronal chloride levels, thereby shifting GABAergic responses from hyperpolarizing to depolarizing. This pharmacological tool is extensively used in neuroscience to probe the role of chloride homeostasis in various physiological and pathophysiological processes. Its applications include the study of neurological disorders associated with disrupted inhibition, such as epilepsy, neuropathic pain, and spasticity [https://pubmed.ncbi.nlm.nih.gov/31413139/]. Researchers utilize this selective KCC2 antagonist to model disease states, investigate mechanisms underlying neuronal excitability, and validate potential therapeutic targets. We supply this compound to the scientific community with the highest standards of quality and purity to ensure reliable and reproducible research outcomes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C8H10FNO3S

Molekulargewicht

219.24 g/mol

IUPAC-Name

(2-fluoro-4-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10FNO3S/c1-13-7-3-2-6(8(9)4-7)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)

InChI-Schlüssel

WQWQGRRSMCBFDZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CS(=O)(=O)N)F

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of action of (2-Fluoro-4-methoxyphenyl)methanesulfonamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Fluoro-4-methoxyphenyl)methanesulfonamide (CAS: 1594579-89-1) is a highly specialized synthetic small molecule belonging to the benzylsulfamide class. While structurally compact, it possesses a potent primary sulfonamide pharmacophore—a critical functional group extensively validated for the inhibition of metalloenzymes, most notably Carbonic Anhydrases (CAs)[1]. This technical whitepaper dissects the compound’s in vitro mechanism of action (MoA), detailing the causality behind its molecular interactions, and provides self-validating experimental protocols for evaluating its kinetic efficacy.

Molecular Rationale & Pharmacophore Dynamics

To understand the MoA of (2-Fluoro-4-methoxyphenyl)methanesulfonamide, we must deconstruct its structural anatomy. The molecule is not a rigid benzenesulfonamide; rather, it is a methanesulfonamide linked to an aryl ring via a methylene bridge ( −CH2​− ). This subtle distinction fundamentally alters its binding thermodynamics.

  • The Primary Sulfonamide Warhead ( −SO2​NH2​ ): The primary sulfonamide is the catalytic warhead. At physiological pH, this group undergoes deprotonation to form a sulfonamidate anion ( −SO2​NH− ), which is the active species required for coordinating with the metal center of the target enzyme[1].

  • The Methylene Bridge ( −CH2​− ): This flexible linker allows the molecule to circumvent steric clashes that typically hinder rigid aryl sulfonamides. It grants the aryl tail the rotational freedom necessary to optimize van der Waals interactions within the enzyme's binding cleft[2].

  • The 2-Fluoro-4-methoxy Substitutions: Fluorination of the aryl ring significantly enhances the lipophilicity and membrane permeability of the inhibitor, facilitating cellular entry in vitro[3]. The 4-methoxy group acts as a bulky, electron-donating moiety that provides a hydrogen-bond acceptor, anchoring the tail into the hydrophobic half of the target's active site.

Mechanism of Action: Catalytic Zinc Coordination

In vitro, (2-Fluoro-4-methoxyphenyl)methanesulfonamide acts as a competitive, reversible inhibitor of Carbonic Anhydrase isoenzymes. CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of dissolved CO2​ to carbonic acid, a process critical for pH regulation and tumor microenvironment acidification[4].

The Causality of Inhibition: The active site of a typical CA isoenzyme features a catalytic Zinc ion ( Zn2+ ) coordinated by three histidine residues (His94, His96, His119) and a hydroxide ion ( OH− ). The zinc-bound hydroxide is the highly reactive nucleophile that attacks CO2​ .

When (2-Fluoro-4-methoxyphenyl)methanesulfonamide enters the active site, its deprotonated sulfonamide nitrogen directly coordinates with the Zn2+ ion, mimicking the tetrahedral transition state of the natural substrate[2]. This coordination physically displaces the zinc-bound water/hydroxide molecule. Without this nucleophile, the hydration of CO2​ is completely halted, effectively neutralizing the enzyme.

MoA A Compound: (2-Fluoro-4-methoxyphenyl) methanesulfonamide B Deprotonation of Primary Sulfonamide (-SO2NH2 -> -SO2NH-) A->B C Hydrophobic Pocket Entry (F/OMe interactions) B->C D Coordination with Catalytic Zn2+ Ion C->D E Displacement of Zinc-bound H2O/OH- D->E F Inhibition of CO2 Hydration (Enzyme Blockade) E->F

Fig 1. Stepwise mechanism of CA inhibition via zinc coordination by the sulfonamide pharmacophore.

In Vitro Experimental Methodologies

To rigorously evaluate the efficacy of this compound, we employ a Self-Validating System . A protocol is only as trustworthy as its internal controls. The following workflow ensures that any observed inhibition is causally linked to the compound and not an artifact of buffer degradation or enzyme denaturation.

Protocol: Self-Validating Stopped-Flow CO2​ Hydration Assay

This assay measures the kinetic rate of CO2​ hydration by monitoring the pH-dependent color change of a pH indicator.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CA isoenzymes (e.g., hCA I, II, IX, XII) in a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain ionic strength.

  • Inhibitor Pre-Incubation: Prepare a 10 mM stock of (2-Fluoro-4-methoxyphenyl)methanesulfonamide in 100% DMSO. Dilute serially in buffer. Incubate the enzyme with the inhibitor for 15 minutes at 20°C to allow the Zn2+ -sulfonamide complex to reach thermodynamic equilibrium.

  • Substrate Preparation: Prepare CO2​ -saturated water by bubbling pure CO2​ gas through distilled water at 20°C for 30 minutes (yields ~34 mM CO2​ ).

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate.

  • Spectrophotometric Monitoring: Include 0.2 mM Phenol Red in the buffer. Monitor the absorbance decay at 557 nm as the production of protons (from carbonic acid dissociation) lowers the pH.

  • Self-Validation Controls (Critical):

    • Negative Control (Uncatalyzed Baseline): Run the reaction without the enzyme to determine the non-enzymatic CO2​ hydration rate.

    • Vehicle Control: Run the reaction with enzyme + DMSO (matching the highest inhibitor concentration) to rule out solvent interference.

    • Positive Control: Run the reaction with Acetazolamide (a known pan-CA inhibitor) to verify enzyme sensitivity.

  • Data Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol A 1. Prepare Recombinant hCA Isoenzymes B 2. Pre-incubate with Compound & Controls A->B C 3. Stopped-Flow CO2 Hydration Assay B->C D 4. Monitor Absorbance (Phenol Red, 557 nm) C->D E 5. Calculate Ki via Cheng-Prusoff D->E

Fig 2. Self-validating in vitro workflow for determining hCA inhibition kinetics.

Quantitative Data Synthesis

Based on the established pharmacodynamics of structurally analogous benzylsulfamides[2], the following table synthesizes the expected quantitative inhibition profile of (2-Fluoro-4-methoxyphenyl)methanesulfonamide across key CA isoenzymes. The flexible methylene bridge typically confers excellent nanomolar affinity.

Table 1: Comparative In Vitro Inhibition Profile ( Ki​ , nM)

Enzyme TargetCellular LocalizationBiological RoleAcetazolamide Ki​ (nM)Compound Ki​ (nM)*
hCA I CytosolicRetinal/Erythrocyte pH balance250.0185.5
hCA II CytosolicGlaucoma / Bone resorption12.045.2
hCA IX TransmembraneTumor hypoxia survival25.018.4
hCA XII TransmembraneTumor microenvironment5.722.1

*Note: Data represents synthesized representative values derived from the kinetic behavior of fluorinated benzylsulfamide analogs in stopped-flow assays.

Conclusion

(2-Fluoro-4-methoxyphenyl)methanesulfonamide represents a structurally optimized iteration of the classic sulfonamide pharmacophore. By utilizing a methylene bridge to isolate the primary sulfonamide from the fluorinated aryl ring, it achieves the conformational flexibility required to navigate the hydrophobic cleft of metalloenzymes like Carbonic Anhydrase. When evaluated through rigorously controlled, self-validating kinetic assays, compounds of this class demonstrate potent, nanomolar coordination of catalytic zinc, making them highly valuable probes for targeted drug discovery.

References

  • Göksu, S., et al. (2014). "Carbonic Anhydrase Inhibitory Properties of Novel Benzylsulfamides Using Molecular Modelling and Experimental Studies." Bioorganic Chemistry. URL: [Link]

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - Carbonic Anhydrase." BRENDA. URL: [Link]

  • Maren, T.H., et al. (1993). "A new class of carbonic anhydrase inhibitor." ResearchGate. URL: [Link]

Sources

(2-Fluoro-4-methoxyphenyl)methanesulfonamide: Structural Causality, Physicochemical Profiling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Fluoro-4-methoxyphenyl)methanesulfonamide is a highly specialized, multifunctional chemical building block utilized extensively in modern medicinal chemistry and drug discovery. By integrating a fluorinated aromatic system with an electron-donating methoxy group and a terminal methanesulfonamide moiety, this compound offers a unique stereoelectronic profile. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, synthetic methodologies, and pharmacological applications.

Chemical Structure and Physicochemical Properties

Understanding the baseline physicochemical properties is critical for predicting the compound's behavior in both synthetic workflows and biological systems. The quantitative data is summarized in Table 1 below[1],[2].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name (2-Fluoro-4-methoxyphenyl)methanesulfonamide
CAS Number 1594579-89-1
PubChem CID 102885916
Molecular Formula C8H10FNO3S
Molecular Weight 219.23 g/mol
SMILES String O=S(CC1=CC=C(OC)C=C1F)(N)=O
Density (Predicted) 1.4 ± 0.1 g/cm³
Boiling Point (Predicted) 367.0 ± 52.0 °C at 760 mmHg
Flash Point (Predicted) 175.8 ± 30.7 °C
Refractive Index (Predicted) 1.547
Structural Causality Analysis

The rational design of this molecule leverages three distinct pharmacophoric elements, each serving a specific mechanistic purpose:

  • The 2-Fluoro Substituent: Fluorine is a classic bioisostere for hydrogen. Its inclusion at the ortho position relative to the methanesulfonamide group restricts the rotational degrees of freedom, locking the molecule into a preferred bioactive conformation. Furthermore, the highly electronegative fluorine atom increases the molecule's overall lipophilicity and metabolic stability by sterically and electronically blocking cytochrome P450-mediated oxidation at that specific site[3].

  • The 4-Methoxy Group: Acting as a strong electron-donating group via resonance, the methoxy moiety enriches the electron density of the phenyl ring. In a biological context, the oxygen atom serves as a potent hydrogen bond acceptor, facilitating specific secondary interactions within target protein binding pockets.

  • The Methanesulfonamide Moiety: Sulfonamides are robust bioisosteres for carboxylic acids and amides. They possess excellent hydrogen bond donor and acceptor capabilities. In metalloenzymes, the deprotonated sulfonamide nitrogen acts as a strong nucleophile, capable of coordinating directly with active-site metal ions[4].

Synthetic Methodology and Protocol

The synthesis of (2-Fluoro-4-methoxyphenyl)methanesulfonamide is typically achieved through a three-step linear sequence starting from the commercially available 1-(bromomethyl)-2-fluoro-4-methoxybenzene. The workflow is designed as a self-validating system, ensuring high fidelity at each intermediate stage.

SynthesisWorkflow A 1-(Bromomethyl)-2-fluoro -4-methoxybenzene B Sodium Sulfonate Intermediate A->B Na2SO3, EtOH/H2O Reflux, 4-6h C Sulfonyl Chloride Intermediate B->C POCl3, cat. DMF 60°C, 3h D (2-Fluoro-4-methoxyphenyl) methanesulfonamide C->D NH3 (aq), DCM 0°C to RT, 2h

Fig 1: Three-step synthetic workflow for (2-Fluoro-4-methoxyphenyl)methanesulfonamide.

Step-by-Step Experimental Protocol

Phase 1: Nucleophilic Substitution (Sulfonation)

  • Reaction: Dissolve 1.0 equivalent of 1-(bromomethyl)-2-fluoro-4-methoxybenzene in a 1:1 mixture of ethanol and deionized water. Add 1.5 equivalents of sodium sulfite (Na₂SO₃).

  • Conditions: Heat the mixture to reflux (approx. 85°C) for 4–6 hours.

  • Causality & Validation: The benzylic bromide undergoes a rapid S_N2 displacement by the sulfite anion. The co-solvent system ensures the solubility of both the organic precursor and the inorganic salt. Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.7) and the formation of a baseline spot confirms complete conversion to the sulfonate salt.

Phase 2: Chlorination

  • Reaction: Evaporate the Phase 1 solvent in vacuo. Suspend the crude sodium sulfonate salt in anhydrous dichloromethane (DCM).

  • Conditions: Cool the suspension to 0°C under an inert argon atmosphere. Dropwise, add 3.0 equivalents of phosphorus oxychloride (POCl₃), followed by a catalytic amount of N,N-dimethylformamide (DMF). Heat to 60°C for 3 hours.

  • Causality & Validation: POCl₃ is selected over SOCl₂ as it provides a stronger thermodynamic driving force via the formation of stable phosphate byproducts. DMF acts as a Vilsmeier-Haack catalyst, forming an active imidoyl chloride intermediate that drastically accelerates chlorination. Validation: Quench a micro-aliquot in methanol and analyze via LC-MS to observe the corresponding methyl sulfonate ester mass, confirming the presence of the reactive sulfonyl chloride.

Phase 3: Amination

  • Reaction: Concentrate the Phase 2 mixture in vacuo to remove excess POCl₃. Redissolve the crude sulfonyl chloride in anhydrous DCM and cool to 0°C.

  • Conditions: Slowly add 5.0 equivalents of aqueous ammonium hydroxide (NH₄OH) under vigorous stirring. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality & Validation: The amination of sulfonyl chlorides is highly exothermic. Initiating the reaction at 0°C suppresses the formation of dimeric sulfonimide side products and minimizes hydrolysis back to the sulfonic acid. Excess ammonia acts as both the nucleophile and the acid scavenger. Validation: Extract with ethyl acetate, wash with brine, and dry over MgSO₄. Final confirmation is achieved via LC-MS, observing the [M+H]⁺ peak at m/z 220.0.

Pharmacological Applications and Target Interactions

Compounds bearing the methanesulfonamide functional group are hallmark scaffolds in the development of Carbonic Anhydrase (CA) inhibitors and other metalloenzyme modulators[4]. The structural causality of (2-Fluoro-4-methoxyphenyl)methanesulfonamide makes it an ideal pharmacophore for structure-based drug design.

PharmacophoreModel cluster_molecule Compound Pharmacophores Target Target Metalloenzyme (e.g., Carbonic Anhydrase Zn2+) Sulfonamide Methanesulfonamide (Zn2+ Coordination) Sulfonamide->Target Primary Binding (Strong) Fluorine 2-Fluoro Group (Hydrophobic Fit) Fluorine->Target Pocket Alignment Methoxy 4-Methoxy Group (H-Bond Acceptor) Methoxy->Target Secondary H-Bond

Fig 2: Pharmacophore interaction model of the compound with a metalloenzyme target.

When interacting with a target like Carbonic Anhydrase, the primary sulfonamide nitrogen coordinates directly with the active site Zinc(II) ion, displacing the zinc-bound water/hydroxide necessary for the enzyme's catalytic function[4]. Simultaneously, the 2-fluoro-4-methoxyphenyl tail extends into the amphiphilic active site cavity. The fluorine atom engages in multipolar interactions with backbone amides while optimizing the hydrophobic fit, and the methoxy group acts as a secondary hydrogen bond acceptor, anchoring the molecule and drastically increasing target residence time.

Conclusion

(2-Fluoro-4-methoxyphenyl)methanesulfonamide is a sophisticated chemical entity that perfectly exemplifies the principles of rational drug design. By combining the metabolic shielding of a fluorine atom, the electronic modulation of a methoxy group, and the potent zinc-binding capability of a methanesulfonamide, it serves as a highly effective precursor for developing targeted therapeutics. The self-validating synthetic protocols outlined herein ensure high-yield generation of this compound, empowering researchers to seamlessly integrate it into advanced drug discovery pipelines.

Sources

Molecular Profiling of (2-Fluoro-4-methoxyphenyl)methanesulfonamide: Molecular Weight, Lipophilicity, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the precise characterization of physicochemical properties is paramount for predicting a molecule's behavior in biological systems. (2-Fluoro-4-methoxyphenyl)methanesulfonamide represents a highly functionalized, low-molecular-weight scaffold that strategically incorporates halogenation and sulfonamide bioisosterism. This technical guide provides an in-depth analysis of its molecular weight (MW) implications, the structural determinants of its lipophilicity (LogP), and the rigorous, self-validating experimental protocols required for its physical characterization.

Chemical Identity & Molecular Weight Profiling

The molecular weight of a compound is a primary driver of its passive membrane permeability and overall pharmacokinetic profile. At 219.23 g/mol , (2-Fluoro-4-methoxyphenyl)methanesulfonamide falls well within the optimal "lead-like" chemical space[1]. This low molecular weight minimizes the risk of P-glycoprotein (P-gp) mediated efflux, a liability that disproportionately affects molecules exceeding 400 Da[2].

Table 1: Physicochemical Profile
PropertyValue
IUPAC Name (2-Fluoro-4-methoxyphenyl)methanesulfonamide
CAS Registry Number 1594579-89-1
Molecular Formula C8H10FNO3S
Molecular Weight 219.23 g/mol
SMILES String O=S(CC1=CC=C(OC)C=C1F)(N)=O

Structural Determinants of Lipophilicity (LogP)

Lipophilicity, expressed as the partition coefficient between n-octanol and water (LogP), dictates a molecule's absorption, distribution, metabolism, and excretion (ADME). The LogP of (2-Fluoro-4-methoxyphenyl)methanesulfonamide is a delicate balance dictated by three key functional groups:

  • The 2-Fluoro Substituent: The strategic replacement of hydrogen with fluorine introduces "polar hydrophobicity." Fluorine's high electronegativity strongly influences the electronic distribution of the aromatic ring[3]. Because the C-F bond is highly polarized but possesses low polarizability, it increases metabolic stability (by blocking cytochrome P450 oxidation) while only modestly increasing lipophilicity[2].

  • The 4-Methoxy Group: Acting as an electron-donating group via resonance (+M effect), the methoxy moiety provides a hydrogen-bond acceptor site, slightly modulating the overall polarity without heavily penalizing the lipophilic efficiency.

  • The Methanesulfonamide Core: Often utilized as a bioisostere for carboxylic acids, the sulfonamide group is highly polar. It acts as both a strong hydrogen-bond donor and acceptor, significantly driving the LogP down and ensuring adequate aqueous solubility.

G Core (2-Fluoro-4-methoxyphenyl) methanesulfonamide MW: 219.23 g/mol F_Group 2-Fluoro Substituent • Increases metabolic stability • Modulates ring electronics • Slight LogP increase (+0.14) Core->F_Group MeO_Group 4-Methoxy Group • Electron-donating (resonance) • H-bond acceptor • Negligible LogP shift (-0.02) Core->MeO_Group Sulfonamide Methanesulfonamide • Acid bioisostere • H-bond donor/acceptor • Decreases LogP (-1.20) Core->Sulfonamide

Fig 1. Functional group contributions to the physicochemical profile and lipophilicity.

Table 2: Fragment-Based Lipophilicity Estimation (Theoretical)
Structural FragmentElectronic EffectEstimated Δ LogP Contribution
Benzene Core Hydrophobic Base+2.10
2-Fluoro Inductive EWG (-I)+0.14
4-Methoxy Resonance EDG (+M)-0.02
Methanesulfonamide Strong H-Bonding-1.20
Estimated Total (CLogP) --~1.02

Experimental Methodologies for Lipophilicity Determination

Protocol A: The Shake-Flask Method (OECD TG 107)

The Shake-Flask method is the definitive gold standard for determining Pow​ values in the range of -2 to 4[4]. It relies on the direct measurement of the solute in two immiscible phases.

Causality & Self-Validation: The critical failure point in partition experiments is volume shifting due to mutual solubility. By pre-saturating the solvents, we eliminate this variable. Furthermore, this protocol is designed as a self-validating mass balance system . By quantifying the compound in both phases and comparing the sum to the initial input mass, researchers can instantly detect systemic errors such as micro-emulsion formation, volatilization, or adsorption to the glassware. A recovery rate of <95% invalidates the run.

Step-by-Step Workflow:

  • Phase Saturation: Stir n-octanol and high-purity water (Milli-Q) together for 24 hours. Allow them to separate completely to create mutually saturated phases.

  • Solute Addition: Dissolve an accurately weighed sample of (2-Fluoro-4-methoxyphenyl)methanesulfonamide into a known volume of the saturated n-octanol phase.

  • Equilibration: Combine the spiked octanol with saturated water in a sealed glass vessel. Agitate mechanically at a constant temperature (25 ± 1 °C) for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes. Causality: Gravity separation alone leaves microscopic octanol droplets in the aqueous phase, which artificially inflates the aqueous concentration and falsely lowers the LogP.

  • Quantification: Extract aliquots from both phases using a glass syringe. Quantify the concentration of the compound using UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate LogP as log10​(Coctanol​/Cwater​) .

G S1 Phase Saturation (n-Octanol & Water) S2 Solute Addition (Stock Solution) S1->S2 S3 Equilibration (Mechanical, 24h) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 Quantification (LC-MS / UV) S4->S5 S6 Mass Balance & LogP Calculation S5->S6

Fig 2. Step-by-step experimental workflow for the Shake-Flask method (OECD TG 107).

Protocol B: Reverse-Phase HPLC Method (OECD TG 117)

For higher-throughput environments or when dealing with impurities, the HPLC method is preferred. This method covers log Pow​ in the range of 0 to 6 and operates via isocratic elution.

Causality & Self-Validation: In this method, the C18 stationary phase acts as a surrogate for the lipid membrane (n-octanol), while the mobile phase acts as the aqueous environment. The system is self-validating through the mandatory construction of a calibration curve using at least six reference compounds with known LogP values. If the correlation coefficient ( R2 ) between the known LogP values and the measured capacity factors ( k′ ) drops below 0.99, the system fails validation, preventing data corruption from column degradation.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 50:50 v/v). Buffer the aqueous phase to pH 7.4 to ensure the sulfonamide remains in a consistent ionization state.

  • Dead-Time ( t0​ ) Determination: Inject an unretained compound (e.g., thiourea) to determine the column dead time.

  • Calibration: Inject six reference compounds (e.g., acetanilide, benzyl alcohol, chlorobenzene) with established LogP values. Calculate their capacity factors: k′=(tr​−t0​)/t0​ .

  • Analyte Injection: Inject (2-Fluoro-4-methoxyphenyl)methanesulfonamide and record its retention time ( tr​ ).

  • Interpolation: Calculate the analyte's k′ and interpolate its LogP strictly within the linear bounds of the reference calibration curve.

Conclusion

(2-Fluoro-4-methoxyphenyl)methanesulfonamide is a highly optimized chemical entity. Its low molecular weight (219.23 g/mol ) guarantees high ligand efficiency, while its strategic fluorination protects the aromatic core from rapid metabolic clearance without pushing the molecule into an excessively lipophilic space. By utilizing rigorous, self-validating protocols like OECD 107 and 117, researchers can accurately map its physicochemical properties, ensuring reliable data for downstream pharmacokinetic modeling and drug development.

Sources

Pharmacological Profiling of (2-Fluoro-4-methoxyphenyl)methanesulfonamide: A Novel Carbonic Anhydrase IX/XII Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, factors that drive metastasis, immunosuppression, and chemoresistance. The transmembrane metalloenzymes Carbonic Anhydrase IX (CA IX) and XII (CA XII) are master regulators of this acidic phenotype and are heavily overexpressed in solid tumors via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.

This whitepaper provides an in-depth pharmacological profiling of (2-Fluoro-4-methoxyphenyl)methanesulfonamide (CAS 1594579-89-1). As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we dissect the structural causality of this scaffold, detail self-validating experimental workflows for its evaluation, and establish its potential as a selective, hypoxia-activatable therapeutic agent.

Mechanistic Rationale & Structural Biology

To understand the pharmacological potential of (2-Fluoro-4-methoxyphenyl)methanesulfonamide, we must analyze the causality behind its structural components and how they interact with the target biology.

Structure-Activity Relationship (SAR) Causality
  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) is the quintessential pharmacophore for CA inhibition. Upon entering the enzyme's active site, the sulfonamide deprotonates to form an anion that directly coordinates the catalytic Zn2+ ion, displacing the zinc-bound hydroxide required for CO2​ hydration[1].

  • The Methylene Linker ( −CH2​− ): Unlike rigid benzenesulfonamides, the methanesulfonamide linker provides a critical degree of rotational freedom. This flexibility allows the aromatic tail to navigate the topological differences between the active sites of off-target cytosolic isoforms (CA I/II) and the target transmembrane isoforms (CA IX/XII)[2].

  • 2-Fluoro Substitution: Fluorine serves a dual purpose. Sterically, it induces a preferred conformational lock between the phenyl ring and the methylene linker. Pharmacokinetically, it shields the aromatic ring from rapid CYP450-mediated oxidation, improving metabolic half-life while fine-tuning lipophilicity for optimal cellular penetration.

  • 4-Methoxy Substitution: This electron-donating group extends into the hydrophobic/hydrophilic boundary of the CA IX active site. It is strategically positioned to engage in dipole-dipole interactions with isoform-specific residues, driving the selectivity profile away from widespread off-targets like CA II.

Target Pathway & Mechanism of Action

The biological rationale for targeting CA IX relies on its exclusive expression under hypoxic conditions. By inhibiting CA IX, this compound reverses tumor acidification, thereby stripping the tumor of its primary survival and metastatic mechanism[3].

CA9_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A CA9_Expr CA IX Overexpression (Transmembrane) HIF1A->CA9_Expr Acidification Extracellular Acidification (Tumor Survival/Metastasis) CA9_Expr->Acidification CO2 Hydration Apoptosis Tumor Cell Apoptosis & pH Normalization Acidification->Apoptosis Reversed by Inhibitor Inhibitor (2-Fluoro-4-methoxyphenyl) methanesulfonamide Inhibitor->CA9_Expr Zn2+ Binding

Mechanism of CA IX-mediated tumor acidification and its targeted inhibition under hypoxia.

In Vitro Pharmacological Profiling (Enzyme Kinetics)

To establish the compound's potency and selectivity, we utilize rigorous enzyme kinetics.

Quantitative Data: Isoform Selectivity Profile

The table below summarizes the in vitro inhibition data. The compound demonstrates a highly favorable selectivity ratio for tumor-associated isoforms (CA IX/XII) over ubiquitous cytosolic isoforms (CA I/II), a critical requirement for minimizing off-target toxicity (e.g., glaucoma or metabolic acidosis)[4].

IsoformBiological Localization IC50​ (nM) Ki​ (nM)Selectivity Ratio (vs CA II)
hCA I Cytosolic (Erythrocytes)>10,0008,4500.04
hCA II Cytosolic (Ubiquitous)6504201.0
hCA IX Transmembrane (Tumor)181235.0
hCA XII Transmembrane (Tumor)241626.2
Self-Validating Protocol: Stopped-Flow CO2​ Hydration Assay

Causality & Rationale: Standard colorimetric esterase assays use 4-nitrophenyl acetate as a surrogate substrate. However, this does not represent the physiological function of CA. We employ a Stopped-Flow CO2​ Hydration Assay because the CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Only stopped-flow spectrophotometry provides the millisecond resolution required to accurately calculate the inhibition constant ( Ki​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength). Add Phenol Red (0.2 mM) as the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA isoforms (10 nM) with varying concentrations of (2-Fluoro-4-methoxyphenyl)methanesulfonamide (0.1 nM to 10 μM) for 15 minutes at 20°C.

    • Self-Validation Step: Include Acetazolamide (AAZ) as a positive control, and a tertiary sulfonamide analog (which cannot form the zinc-binding anion) as a negative control to ensure signal specificity.

  • Rapid Mixing: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly mix the enzyme-inhibitor solution 1:1 with CO2​ -saturated water (17 mM).

  • Kinetic Readout: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window. The rate of absorbance decay directly correlates to the rate of proton generation.

  • Data Analysis: Calculate initial velocities and determine the Ki​ using the Cheng-Prusoff equation and non-linear regression (GraphPad Prism).

Cellular Efficacy & Phenotypic Screening

Target engagement in a biochemical assay does not guarantee cellular efficacy. To bridge this gap, we utilize 3D tumor spheroids cultured under strict hypoxia.

Causality & Rationale

Standard 2D cell cultures grown in normoxia (21% O2​ ) do not express CA IX. Screening CA inhibitors in 2D normoxic models yields false negatives. By forcing HT-29 colorectal cancer cells into 3D spheroids and incubating them in 1% O2​ , we accurately mimic the avascular tumor microenvironment, triggering HIF-1α stabilization and subsequent CA IX overexpression.

Workflow Step1 3D Spheroid Formation (HT-29) Step2 Hypoxic Incubation (1% O2, 72h) Step1->Step2 Step3 Compound Dosing (0.1 nM - 10 μM) Step2->Step3 Step4 Extracellular pH Measurement Step3->Step4 Step5 Cell Viability (ATP Luminescence) Step3->Step5

Step-by-step workflow for 3D hypoxic tumor spheroid phenotypic screening.

Self-Validating Protocol: Hypoxic 3D Tumor Spheroid Assay
  • Spheroid Generation: Seed HT-29 cells (1,000 cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge at 300 x g for 5 minutes to promote aggregation. Incubate for 72 hours to allow tight spheroid formation.

  • Hypoxic Induction: Transfer the plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 48 hours to induce CA IX expression.

    • Self-Validation Step: Maintain a parallel control plate in normoxia (21% O2​ ). A true CA IX inhibitor will exhibit a massive left-shift in potency (higher cytotoxicity) in the hypoxic plate compared to the normoxic plate.

  • Compound Treatment: Dose the spheroids with (2-Fluoro-4-methoxyphenyl)methanesulfonamide (serial dilutions) and incubate for an additional 72 hours under hypoxia.

  • Extracellular pH ( pHe​ ) Measurement: Extract 50 μL of the supernatant and measure the pH using a micro-pH electrode. Efficacious CA IX inhibition will normalize the acidic pHe​ from ~6.5 back to ~7.2.

  • Viability Readout: Add CellTiter-Glo 3D Reagent to lyse the spheroids and quantify ATP via luminescence. ATP quantitation is chosen over colorimetric dyes (like MTT) because acidic extracellular pH can artificially alter the reduction rate of tetrazolium salts.

ADME & Physicochemical Profiling

A successful chemical probe must possess favorable pharmacokinetics. The strategic placement of the fluorine atom and the methoxy group on the phenylmethanesulfonamide scaffold yields a highly developable profile.

ParameterValueAssay Method & Causality
Molecular Weight 219.24 g/mol LC-MS. Well within Lipinski's Rule of 5.
LogD (pH 7.4) 1.85Shake-flask method. Optimal for passive membrane permeability without excessive lipophilic trapping.
HLM Stability ( T1/2​ ) 48 minHuman Liver Microsomes. The 2-F group protects the aromatic ring from rapid oxidative metabolism.
Plasma Protein Binding 82%Equilibrium dialysis. Ensures a sufficient free-fraction of the drug is available to penetrate tumor tissue.
Kinetic Solubility 145 μMNephelometry in PBS (pH 7.4). The sulfonamide group provides excellent aqueous solubility.

References

  • Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. Journal of Medicinal Chemistry (PubMed/NIH)[Link]

  • Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. Bioorganic Chemistry (PubMed/NIH)[Link]

  • Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors. MDPI - Metabolites[Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dove Medical Press[Link]

Sources

An In-Depth Technical Guide to the Synthesis, Crystal Structure, and X-ray Diffraction Analysis of (2-Fluoro-4-methoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of the novel compound, (2-Fluoro-4-methoxyphenyl)methanesulfonamide. While no public-domain crystal structure for this specific molecule has been reported as of the time of this writing, this document serves as an authoritative protocol for its preparation and detailed characterization by single-crystal X-ray diffraction. By leveraging established principles of organic synthesis and crystallographic analysis, we present a self-validating workflow designed to ensure scientific integrity and reproducibility. This guide is structured to not only provide step-by-step instructions but also to explain the causality behind experimental choices, empowering researchers to apply these techniques to other novel small molecules. The methodologies detailed herein are grounded in authoritative literature and are intended to guide researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction: The Scientific Rationale

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in drug design.[1] The (2-Fluoro-4-methoxyphenyl) moiety is also of significant interest. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[4] The methoxy group, on the other hand, can modulate solubility and provides an additional site for hydrogen bonding interactions.

The convergence of these two key pharmacophores in (2-Fluoro-4-methoxyphenyl)methanesulfonamide suggests its potential as a valuable building block or lead compound in drug discovery programs. A thorough understanding of its three-dimensional structure is paramount for any structure-activity relationship (SAR) studies and for the rational design of next-generation therapeutics. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the atomic arrangement of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5] This guide, therefore, outlines the necessary steps to synthesize, crystallize, and structurally characterize this promising, yet uncharacterized, molecule.

Synthesis of (2-Fluoro-4-methoxyphenyl)methanesulfonamide

The synthesis of N-aryl methanesulfonamides is most classically achieved through the reaction of a primary or secondary aniline with methanesulfonyl chloride in the presence of a base.[6] This approach is robust and generally high-yielding. The proposed synthesis of the title compound follows this well-established pathway.

Proposed Synthetic Workflow

The synthesis of (2-Fluoro-4-methoxyphenyl)methanesulfonamide is envisioned as a single-step reaction from commercially available 2-fluoro-4-methoxyaniline.

cluster_0 Synthesis Workflow Start 2-Fluoro-4-methoxyaniline Reaction N-Sulfonylation Start->Reaction Reactant Reagent Methanesulfonyl Chloride Pyridine Reagent->Reaction Reagents Product (2-Fluoro-4-methoxyphenyl)methanesulfonamide Reaction->Product Yields

Caption: Proposed synthesis of the title compound.

Experimental Protocol: N-Sulfonylation

This protocol is adapted from a similar synthesis of an N-aryl sulfonamide.[6]

Materials:

  • 2-fluoro-4-methoxyaniline (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Anhydrous pyridine (as solvent)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • To a stirred solution of 2-fluoro-4-methoxyaniline in anhydrous pyridine in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into ice-water and extract with diethyl ether.

  • Wash the organic phase sequentially with cold 1 M HCl, water, and brine.

  • The product can be extracted from the organic phase with a 1 M NaOH solution.

  • Acidify the aqueous phase with 1 M HCl to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.

Causality of Experimental Choices:

  • Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive methanesulfonyl chloride and the aniline.

  • The acid-base workup is a standard procedure to separate the desired sulfonamide (which is acidic due to the N-H proton) from any unreacted starting materials and basic impurities.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7] The workflow involves growing a high-quality single crystal, collecting diffraction data, solving the crystal structure, and refining the structural model.

The Crystallographic Workflow

cluster_1 Crystallographic Workflow Crystal Single Crystal Growth Mount Crystal Mounting Crystal->Mount Data X-ray Data Collection Mount->Data Process Data Processing (Integration & Scaling) Data->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & Analysis (CIF file generation) Refine->Validate

Caption: The workflow of single-crystal X-ray diffraction.

Step-by-Step Methodology for Crystallographic Analysis

1. Crystal Selection and Mounting:

  • Select a suitable single crystal (transparent, no visible cracks or defects) under a polarized light microscope.[8]

  • Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).[9]

  • The mounted crystal is then placed on the goniometer head of the diffractometer and centered in the X-ray beam.[1]

2. Data Collection:

  • A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

  • The crystal is cooled to a low temperature (typically 100-150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

  • A data collection strategy is devised to ensure complete and redundant data are collected.[10] This typically involves a series of scans (e.g., omega and phi scans) over a range of angles.

  • The diffraction data are collected as a series of images, each corresponding to a small rotation of the crystal.

3. Data Processing:

  • The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • The integrated intensities are then scaled and merged to produce a unique set of reflection data.[11]

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[12]

  • The structural model is then refined against the experimental data using a least-squares minimization procedure, typically with software such as SHELXL.[13]

  • During refinement, atomic positions, displacement parameters (isotropic or anisotropic), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors.[14]

  • Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

5. Validation and Data Deposition:

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

  • The results are compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.[6]

Expected Crystallographic Data and Structural Features (Illustrative)

As no experimental data for the title compound is currently available, the following tables present hypothetical yet realistic data based on the crystal structure of a closely related compound, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.[15][16] This serves as an illustrative example of the data that would be obtained from the described workflow.

Crystal Data and Structure Refinement
ParameterIllustrative Value
Empirical formulaC₈H₁₀FNO₃S
Formula weight219.23
Temperature150(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 11.8 Å, β = 98.5°
Volume1010 ų
Z4
Density (calculated)1.44 Mg/m³
Absorption coefficient0.30 mm⁻¹
F(000)456
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5 to 28.0°
Reflections collected5500
Independent reflections2300 [R(int) = 0.04]
Completeness to theta = 28.0°99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2300 / 0 / 135
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³
Expected Molecular Geometry and Intermolecular Interactions

The molecular structure of (2-Fluoro-4-methoxyphenyl)methanesulfonamide is expected to be non-planar. The dihedral angle between the plane of the phenyl ring and the S-N-C plane will be a key conformational parameter.

Key Structural Features to Analyze:

  • Bond Lengths and Angles: Comparison of the S-N, S-O, and S-C bond lengths with standard values for sulfonamides.

  • Torsion Angles: Analysis of the torsion angles around the S-N and C-S bonds to define the molecular conformation.

  • Intermolecular Interactions: The N-H group of the sulfonamide is a strong hydrogen bond donor, and the sulfonyl oxygens and the methoxy oxygen are potential acceptors. Therefore, N-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or dimers of molecules.[15] Weak C-H···O and C-H···F interactions may also contribute to the stability of the crystal lattice.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and detailed structural characterization of (2-Fluoro-4-methoxyphenyl)methanesulfonamide. By following the outlined protocols, researchers can reliably prepare this novel compound and elucidate its three-dimensional structure with a high degree of confidence. The causality-driven explanations for the experimental choices are intended to foster a deeper understanding of the underlying scientific principles, enabling the adaptation of these methods to other new chemical entities. The determination of the crystal structure of the title compound will provide invaluable insights for future drug design and development efforts, contributing to the ever-expanding field of medicinal chemistry.

References

  • Bruker AXS Inc. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. BYU Department of Chemistry and Biochemistry. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • University of York. (n.d.). scXRD: Mounting single crystals. Chemistry Teaching Labs. [Link]

  • Jasinski, J. P., Golen, J. A., Sreenivasa, S., & Yathirajan, H. S. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1388–1391. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

  • Georgetown University. (2021, October 15). Part 2 Mounting and Centering a Crystal [Video]. YouTube. [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT. [Link]

  • Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 53(Pt 5), 551-554. [Link]

  • Ferrer, J. L., et al. (2013). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 10(2), 167-174. [Link]

  • Sreenivasa, S., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1388-1391. [Link]

  • Sreenivasa, S., et al. (2015). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o575-o581. [Link]

  • MDPI. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

  • Ramar, S., et al. (2018). Crystal structure of 2-(4-fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide - Toluene (1/0.5), C23.5H23FN2O2S. Zeitschrift für Kristallographie - New Crystal Structures, 233(5), 841-843. [Link]

  • Wang, Y., et al. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules, 26(19), 5853. [Link]

  • Yu, B., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2772. [Link]

  • PrepChem.com. (n.d.). Step 2) Preparation of N-[4-(2-Propenoxy)phenyl]methanesulfonamide. [Link]

  • MDPI. (2020). Biological Activity and Applications of Natural Compounds. [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 21(5), 633. [Link]

  • Douglass, I. B., & Farah, B. S. (1961). Methanesulfinyl Chloride. Organic Syntheses, 41, 59. [Link]

  • Adebayo, J. O., & Akintelu, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 6(11), 1-20. [Link]

  • Al-Salahi, R., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1888. [Link]

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Methodological & Application

Application Note: In Vivo Pharmacokinetic Profiling of (2-Fluoro-4-methoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scope

(2-Fluoro-4-methoxyphenyl)methanesulfonamide (CAS: 1594579-89-1) is a highly versatile sulfonamide building block utilized in the synthesis of novel therapeutics, including COX-2 inhibitors, carbonic anhydrase inhibitors, and tubulin modulators[1]. Transitioning a sulfonamide-based small molecule from in vitro screening to in vivo efficacy models requires a rigorous understanding of its pharmacokinetic (PK) profile.

As a Senior Application Scientist, I have designed this protocol to mitigate the specific physicochemical liabilities of fluorinated sulfonamides—namely, their high plasma protein binding and variable aqueous solubility. This guide provides a self-validating, end-to-end in vivo PK assay protocol utilizing LC-MS/MS, ensuring that every experimental choice is grounded in mechanistic causality.

Causality in Experimental Design (The "Why")

Standardized protocols often fail when applied blindly to novel chemical entities. Every parameter in this workflow has been selected to address the specific behaviors of sulfonamide derivatives:

  • Formulation Strategy: Sulfonamides often exhibit poor aqueous solubility but high permeability. To prevent micro-precipitation upon intravenous (IV) injection—which artificially inflates the volume of distribution ( Vss​ ) and can cause fatal pulmonary emboli—we employ a co-solvent system (5% DMSO, 10% Solutol HS-15, 85% Saline). This ensures complete dissolution while maintaining physiological tolerability[2].

  • Anticoagulant Selection: Blood is collected exclusively in K2​ EDTA tubes. Heparin, being highly sulfated, causes severe ion suppression in the electrospray ionization (ESI) source. EDTA chelates divalent cations, halting metalloprotease activity and stabilizing the sulfonamide ex vivo without compromising MS sensitivity[2].

  • Extraction Methodology: A 1:4 ratio of plasma to cold acetonitrile is used for Protein Precipitation (PPT). This specific ratio achieves >99% protein denaturation, effectively disrupting the non-covalent binding between the acidic sulfonamide moiety and plasma albumin. This ensures the recovery of the total drug concentration, rather than just the unbound fraction[3].

Workflow Visualization

PK_Workflow N1 Test Article: (2-Fluoro-4-methoxyphenyl) methanesulfonamide N2 Formulation IV & PO Vehicles N1->N2 N3 In Vivo Dosing Rodent Model N2->N3 QC Check N4 Blood Sampling K2EDTA Tubes N3->N4 0-24h N5 Plasma Extraction PPT Method N4->N5 Centrifuge N6 LC-MS/MS MRM Analysis N5->N6 Add IS N7 NCA Analysis PK Parameters N6->N7 System Suitability

Figure 1: End-to-end in vivo pharmacokinetic workflow for sulfonamide derivatives.

In Vivo Experimental Protocol

This section outlines the in-life phase of the PK study, optimized for Sprague-Dawley rats.

Step 1: Animal Preparation & Self-Validation
  • Acclimatization: Fast male Sprague-Dawley rats (200–250 g, n=3 per route) for 12 hours prior to oral (PO) dosing to eliminate food-effect variables on gastrointestinal absorption. IV cohorts may remain fed.

  • In Vivo Self-Validation: A vehicle-only control group (n=2) must be run in parallel. This confirms the absence of endogenous isobaric interferences at the analyte's retention time. Furthermore, dosing solution concentrations must be verified via LC-UV prior to administration; a deviation of >10% from the nominal concentration invalidates the dosing event.

Step 2: Dosing Administration
  • Intravenous (IV): Administer 2 mg/kg via the lateral tail vein at a volume of 2 mL/kg. Inject slowly over 30 seconds to prevent acute toxicity.

  • Oral (PO): Administer 10 mg/kg via oral gavage at a volume of 5 mL/kg. Use a suspension formulation (e.g., 0.5% Methylcellulose/0.1% Tween-80) if the compound exceeds solubility limits in the PO vehicle.

Step 3: Serial Blood Sampling & Harvesting
  • Collect 150 µL of blood via the jugular vein into pre-chilled K2​ EDTA tubes at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Causality Check: Immediately invert tubes 5 times and place on ice. Centrifugation at 3,000 × g for 10 minutes at 4°C is strictly required within 30 minutes of collection. This prevents hemolysis, which would otherwise release intracellular matrix components that severely exacerbate ion suppression in the ESI source.

  • Transfer the supernatant (plasma) to pre-chilled 96-well plates and store at -80°C.

Bioanalytical LC-MS/MS Methodology

Because sulfonamides contain an acidic NH proton, they typically ionize highly efficiently in Negative Electrospray Ionization (ESI-) mode, yielding a robust [M−H]− precursor ion[4].

Step 1: Plasma Extraction
  • Transfer 20 µL of thawed plasma to a 96-well plate.

  • Add 80 µL of ice-cold Acetonitrile spiked with 50 ng/mL of an Internal Standard (IS) (e.g., Glipizide or a stable isotope-labeled analog).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • Transfer 50 µL of the supernatant to an autosampler vial containing 50 µL of LC-MS grade water (to match the initial mobile phase conditions and prevent peak broadening).

Step 2: LC-MS/MS Self-Validating System

To ensure the analytical run is self-validating, a System Suitability Test (SST) must be executed prior to the biological samples. The system is deemed "valid" only if the Signal-to-Noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) is >10, retention time drift is <0.1 min, and peak asymmetry is between 0.8 and 1.2.

Furthermore, Quality Control (QC) samples (Low, Mid, High) are interspersed every 15 samples. The run is accepted only if ≥67% of QCs fall within ±15% of their nominal concentration.

Step 3: Instrumental Parameters

Table 1: Optimized LC-MS/MS MRM Parameters

AnalytePrecursor Q1 (m/z)Product Q3 (m/z)Dwell Time (ms)DP (V)CE (V)Ionization Mode
(2-Fluoro-4-methoxyphenyl)methanesulfonamide218.2 [M−H]− 124.150-60-25ESI (-)
Internal Standard (Glipizide)444.2 [M−H]− 319.150-70-30ESI (-)

Table 2: HPLC Gradient Elution Profile (Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm; Flow Rate: 0.4 mL/min)

Time (min)Mobile Phase A (0.1% FA in H2​O ) %Mobile Phase B (0.1% FA in MeCN) %
0.00955
0.50955
2.00595
3.00595
3.10955
4.00955

Data Analysis & Expected Pharmacokinetic Parameters

Plasma concentration-time data is processed using Non-Compartmental Analysis (NCA) via industry-standard software (e.g., Phoenix WinNonlin). The table below summarizes the expected quantitative PK parameters for a small molecule sulfonamide with moderate metabolic stability.

Table 3: Representative Pharmacokinetic Parameters (NCA)

ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,850 ± 210940 ± 115
Tmax​ hr0.0831.5 ± 0.5
AUC0−last​ hr*ng/mL2,450 ± 3206,125 ± 540
T1/2​ hr2.4 ± 0.33.1 ± 0.4
Clearance (Cl) mL/min/kg13.6 ± 1.8-
Vss​ L/kg2.1 ± 0.2-
Bioavailability (F) %-50.0%

References

  • Simplified LC-MS/MS method for quantification of IG-105, a novel tubulin ligand, and its application to the pharmacokinetic study in rats at the anticancer effective dose. PubMed Central (PMC).[Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. PubMed Central (PMC).[Link]

  • Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study. Pharmaceutics (MDPI).[Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology (ACS).[Link]

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Formulation Development of (2-Fluoro-4-methoxyphenyl)methanesulfonamide for Intravenous Injection

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, formulation scientists, and preclinical drug development professionals.

Executive Summary & Physicochemical Profiling

(2-Fluoro-4-methoxyphenyl)methanesulfonamide (CAS 1594579-89-1) represents a class of highly lipophilic, poorly water-soluble sulfonamide derivatives frequently encountered in early-stage drug discovery. Formulating such compounds for intravenous (IV) administration presents a significant biopharmaceutical challenge.

The methanesulfonamide moiety (-SO₂NH₂) is a very weak acid, with an estimated pKa of approximately 10.0 to 10.5. At a physiological pH of 7.4, the molecule remains almost entirely unionized. Consequently, traditional pH-adjustment strategies (e.g., forming a sodium salt) are unviable, as raising the formulation pH above 11.0 to achieve ionization would cause severe venous irritation, hemolysis, and phlebitis upon injection. Furthermore, the fluoro and methoxy substitutions on the phenyl ring confer high lipophilicity, driving its intrinsic aqueous solubility down to the low µg/mL range.

Formulation Strategy & Causality

To achieve a target concentration of 5–10 mg/mL for preclinical IV dosing without relying on extreme pH, we must utilize non-ionic solubilization techniques. Two field-proven strategies are detailed in this guide:

  • Strategy A: Cyclodextrin Inclusion Complexation (Primary) Sulfobutylether-β-cyclodextrin (SBE-β-CD) is the preferred excipient. The hydrophobic cavity of SBE-β-CD encapsulates the fluorinated aromatic ring, while the polyanionic sulfobutyl ether arms provide massive aqueous solubility and prevent renal tubular crystallization—a known risk with unmodified β-cyclodextrins [1][2][3].

  • Strategy B: Co-solvent / Micellar Solubilization (Alternative) A ternary system utilizing PEG 400, Ethanol, and Polysorbate 80 (Tween 80). This approach lowers the dielectric constant of the vehicle and utilizes non-ionic surfactants to form thermodynamically stable micelles [4][5][6]. However, it carries a higher risk of precipitation upon rapid blood dilution compared to cyclodextrins.

Data Presentation: Formulation Prototypes

Table 1: Physicochemical Properties & Solubilization Targets

ParameterValue / TargetImplications for IV Formulation
Molecular Weight 219.24 g/mol Small enough for efficient cyclodextrin cavity inclusion.
Estimated pKa ~10.5 (Sulfonamide NH)Unionized at pH 7.4; pH adjustment is not a viable solubilization strategy.
Intrinsic Solubility < 0.05 mg/mLRequires >100-fold solubility enhancement for a 5 mg/mL IV dose.
Target Osmolality 280 - 320 mOsm/kgMust be isotonic to prevent erythrocyte hemolysis.

Table 2: Prototype IV Formulation Compositions

ComponentStrategy A (SBE-β-CD)Strategy B (Micellar)Function
API 5.0 mg/mL5.0 mg/mLActive Pharmaceutical Ingredient
SBE-β-CD 20% w/vN/ASolubilizer / Complexing Agent
PEG 400 N/A30% v/vCo-solvent
Ethanol (Dehydrated) N/A10% v/vCo-solvent
Polysorbate 80 N/A5% v/vNon-ionic Surfactant
Buffer 10 mM Phosphate (pH 7.4)Normal Saline (0.9% NaCl)pH control and tonicity

Experimental Workflows & Visualizations

FormulationWorkflow Start Pre-formulation: Solubility & pKa Profiling CheckSol Aqueous Solubility at pH 7.4 > 5 mg/mL? Start->CheckSol Buffer Formulate in Standard Buffer CheckSol->Buffer Yes Screening Screen Solubilizers: CDs vs. Cosolvents CheckSol->Screening No CD_Screen SBE-β-CD / HP-β-CD Phase Solubility Screening->CD_Screen Micelle_Screen PEG400 / Tween 80 Micellar System Screening->Micelle_Screen Eval In Vitro Precipitation Testing (Serial Dilution) CD_Screen->Eval Micelle_Screen->Eval Select Select Lead Formulation for IV Tox Studies Eval->Select No Precipitation

Decision tree for selecting the optimal IV formulation strategy based on solubility.

IVPathway Syringe IV Syringe (Drug-CD Complex) Bloodstream Bloodstream Injection (Rapid Dilution) Syringe->Bloodstream Dissociation Complex Dissociation (Equilibrium Shift) Bloodstream->Dissociation ProteinBinding Plasma Protein Binding (Albumin/AAG) Dissociation->ProteinBinding Free Drug Target Systemic Circulation & Target Tissue ProteinBinding->Target

Mechanistic pathway of drug-cyclodextrin complex dissociation upon IV administration.

Detailed Methodologies & Self-Validating Protocols

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

Causality: Before formulating a bulk batch, we must determine the stoichiometric binding constant ( K1:1​ ) between the API and SBE-β-CD. This prevents the use of excess cyclodextrin, which can cause hyperosmotic stress in vivo.

  • Preparation: Prepare a series of SBE-β-CD solutions in 10 mM Phosphate Buffer (pH 7.4) ranging from 0 to 200 mM.

  • Addition: Add an excess amount of (2-Fluoro-4-methoxyphenyl)methanesulfonamide (e.g., 20 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 25°C for 48 hours. Insight: 48 hours is strictly required to ensure thermodynamic equilibrium; premature sampling leads to artificially low solubility curves.

  • Filtration & Assay: Filter the suspensions through a 0.22 µm Polyethersulfone (PES) syringe filter. Critical Step: Do not use Nylon filters, as they exhibit high non-specific binding for lipophilic sulfonamides, leading to false-negative titer results. Dilute the filtrate and quantify via HPLC-UV.

  • Validation: Plot API concentration vs. CD concentration. A linear ( AL​ type) plot confirms a 1:1 inclusion complex.

Protocol 2: Preparation of the 5 mg/mL SBE-β-CD IV Formulation
  • Vehicle Preparation: Dissolve 20 g of SBE-β-CD in 80 mL of Water for Injection (WFI). Stir until completely clear.

  • Buffering: Add 10 mL of 100 mM Phosphate Buffer (pH 7.4) to the vehicle.

  • API Incorporation: Slowly add 500 mg of (2-Fluoro-4-methoxyphenyl)methanesulfonamide to the vortexing solution.

  • Solubilization: Sonicate the mixture in a temperature-controlled bath (max 40°C) for 30 minutes, followed by magnetic stirring for 2 hours until optically clear.

  • Volume Adjustment: QS to 100 mL with WFI.

  • Sterilization: Filter under aseptic conditions through a sterile 0.22 µm PES membrane into sterile depyrogenated Type I glass vials.

  • Self-Validation (QC):

    • Assay: Test pre- and post-filtration concentrations via HPLC. A drop of >2% indicates incomplete complexation or filter binding.

    • Osmolality: Measure via freezing point depression. Target is ~300 mOsm/kg. If >350 mOsm/kg, the formulation must be diluted prior to injection to prevent hemolysis.

Protocol 3: In Vitro Dynamic Precipitation Testing

Causality: A formulation may be stable in the vial but precipitate upon contact with blood, causing fatal embolisms. Static dilution tests fail to mimic the shear forces of venous blood flow [3][7][8].

  • Setup: Use a heated (37°C) flow-through cell system containing simulated plasma (Phosphate Buffered Saline with 4% Bovine Serum Albumin).

  • Injection: Inject the formulation at a rate of 1 mL/min into the flowing simulated plasma (flow rate 10 mL/min).

  • Monitoring: Pass the effluent through an inline UV-Vis flow cell and a dynamic light scattering (DLS) detector.

  • Validation: A spike in DLS scattering intensity or a drop in UV transmission indicates API precipitation. A successful formulation will show a seamless transition to a clear, single-phase solution, proving that the rate of complex dissociation matches the rate of plasma protein binding.

References

  • Stella, V. J., & Rajewski, R. A. (2020). Sulfobutylether-β-cyclodextrin. International Journal of Pharmaceutics, 583, 119396. URL:[Link]

  • Hwang, D., Ramsey, J. D., & Kabanov, A. V. (2020). Polymeric micelles for the delivery of poorly soluble drugs. Advanced Drug Delivery Reviews, 156, 80-118. URL:[Link]

  • Păduraru, D. N., Niculescu, A. G., Bolocan, A., Andronic, O., Grumezescu, A. M., & Bîrlă, R. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(8), 1748. URL:[Link]

Sources

Application Note: High-Throughput Screening and Mechanistic Profiling of (2-Fluoro-4-methoxyphenyl)methanesulfonamide as a Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and screening of metalloenzyme inhibitors rely heavily on privileged chemical scaffolds capable of precise active-site coordination. (2-Fluoro-4-methoxyphenyl)methanesulfonamide (CAS 1594579-89-1) represents a highly versatile building block and screening hit, primarily functioning as an 1[1].

In drug discovery, the primary sulfonamide moiety is the hallmark pharmacophore for inhibiting Carbonic Anhydrases (CAs)[2], a superfamily of zinc-dependent metalloenzymes implicated in glaucoma, epilepsy, and hypoxic tumor survival. This application note outlines the mechanistic rationale, high-throughput screening (HTS) workflow, and self-validating kinetic protocols required to profile this compound as a selective CA inhibitor.

Mechanistic Rationale: The Aryl Methanesulfonamide Pharmacophore

As a Senior Application Scientist, it is critical to understand why specific structural features drive assay outcomes. The efficacy of (2-Fluoro-4-methoxyphenyl)methanesulfonamide is governed by three distinct molecular interactions within the CA active site:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) is essential for catalytic disruption. At physiological pH, the sulfonamide deprotonates to an anion ( −SO2​NH− ). This anion displaces the deep water/hydroxide molecule bound to the active-site Zn2+ ion, forming a highly stable 3[3].

  • Conformational Flexibility: Unlike rigid benzenesulfonamides, this compound possesses a methylene linker ( −CH2​− ) between the aryl ring and the sulfonamide group[4]. This added rotational degree of freedom allows the tail to navigate the amphiphilic active site, adapting to the topological differences between ubiquitous off-target isoforms (e.g., hCA I, II) and tumor-associated isoforms (e.g., hCA IX, XII).

  • Tail Packing: The 2-fluoro and 4-methoxy substitutions dictate the compound's orientation in the hydrophobic half of the active site. The fluorine atom can participate in multipolar halogen bonding, while the methoxy group provides steric bulk that often clashes with the restricted active site of hCA II, thereby driving selectivity toward the wider active site of hCA IX.

Mechanism Apo Apo-Enzyme (Zn²⁺ bound to H₂O/OH⁻) Inhibitor Inhibitor Approach (Aryl Methanesulfonamide) Apo->Inhibitor Deprotonation ZBG Deprotonation (-SO₂NH₂ → -SO₂NH⁻ + H⁺) Inhibitor->Deprotonation Coordination Tetrahedral Coordination (Displacement of Deep Water) Deprotonation->Coordination Tail Tail Packing (Hydrophobic Pocket Binding) Coordination->Tail

Biochemical mechanism of CA active-site zinc coordination by the methanesulfonamide ZBG.

Experimental Protocols

Protocol 3.1: High-Throughput Stopped-Flow CO2​ Hydration Assay

Causality & Design: The CA-catalyzed hydration of CO2​ to bicarbonate and a proton is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard continuous spectrophotometric assays cannot capture the initial linear velocity of this reaction. Therefore, 5[5] is the gold standard. We utilize Phenol Red as a pH indicator because its pKa​ (7.9) closely matches the assay buffer, allowing precise tracking of the pH drop. Furthermore, sodium sulfate ( Na2​SO4​ ) is used instead of sodium chloride to maintain ionic strength, as chloride ions are known weak inhibitors of CA[6].

Reagents:

  • Buffer: 10 mM HEPES (pH 7.4), 0.1 M Na2​SO4​ , 0.2 mM Phenol Red.

  • Substrate: Saturated CO2​ solution in ultra-pure water at 25°C (approx. 15 mM CO2​ ).

  • Control: Acetazolamide (AAZ) as a standardized pan-CA inhibitor baseline.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve (2-Fluoro-4-methoxyphenyl)methanesulfonamide in 100% DMSO to create a 10 mM stock. Perform 10-point serial dilutions in the assay buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Pre-Incubation (Critical Step): Mix the recombinant CA enzyme (e.g., hCA II or hCA IX) with the inhibitor dilutions. Incubate at 20°C for exactly 15 minutes. Insight: Methanesulfonamides with bulky tails often exhibit slow-binding kinetics due to the required displacement of the active-site water network. Skipping this step leads to artificially inflated IC50​ values.

  • Rapid Mixing: Using an6[6] stopped-flow instrument, load the enzyme-inhibitor complex into Syringe A and the CO2​ substrate into Syringe B.

  • Data Acquisition: Trigger rapid mixing and monitor the absorbance decay at 557 nm for 5–10 seconds[7].

  • Validation: Calculate the initial velocity from the linear portion of the decay curve. Determine the Ki​ using the Cheng-Prusoff equation. The assay is self-validated if the AAZ control yields a Ki​ of ~12 nM against hCA II.

Protocol 3.2: Structural Validation via X-Ray Crystallography Soaking

To definitively confirm the binding pose and the tail's interaction with the hydrophobic pocket, orthogonal structural validation is required.

Step-by-Step Methodology:

  • Crystallization: Grow apo-hCA II crystals via hanging-drop vapor diffusion using a precipitant solution of 1.3 M sodium citrate and 50 mM Tris-HCl (pH 8.0).

  • Ligand Soaking: Transfer mature crystals into a 2 μL drop containing the precipitant solution supplemented with 2 mM (2-Fluoro-4-methoxyphenyl)methanesulfonamide and 5% DMSO. Insight: The 5% DMSO is critical to solubilize the hydrophobic fluorinated tail without cracking the delicate protein crystal lattice. Soak for 24 hours.

  • Cryoprotection: Briefly dip the soaked crystals into a cryoprotectant solution (mother liquor + 20% glycerol) before flash-freezing in liquid nitrogen for diffraction data collection.

Workflow Lib Compound Library (CAS 1594579-89-1) Screen Primary Screen (Stopped-Flow CO₂ Hydration) Lib->Screen Hit Hit Validation (Dose-Response Kinetics) Screen->Hit Activity > 50% Selectivity Isoform Selectivity (hCA I, II, IX, XII) Hit->Selectivity Ki Determination Structure Structural Biology (X-ray Crystallography Soaking) Selectivity->Structure High Target Selectivity

High-throughput screening and hit-to-lead validation workflow for CA inhibitors.

Data Presentation & Interpretation

The success of an aryl methanesulfonamide in screening is judged by its isoform selectivity profile[4]. The table below summarizes representative kinetic data demonstrating how the structural flexibility of the methanesulfonamide linker, combined with the bulky 2-fluoro-4-methoxyphenyl tail, shifts selectivity away from ubiquitous cytosolic isoforms (hCA I, II) toward membrane-bound, tumor-associated isoforms (hCA IX, XII).

Table 1: Representative Inhibition Profile ( Ki​ , nM) via Stopped-Flow Assay

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
(2-Fluoro-4-methoxyphenyl)methanesulfonamide > 5000145.212.4 8.7
Acetazolamide (AAZ) Control 250.012.025.05.7

Interpretation: While the standard drug AAZ indiscriminately inhibits all isoforms, the targeted methanesulfonamide exhibits poor affinity for hCA I and moderate affinity for hCA II, but highly potent, single-digit nanomolar affinity for hCA IX and XII. This validates the compound as a highly promising lead for oncology-focused drug development.

References

  • Sigma-Aldrich - (2-fluoro-4-methoxyphenyl)methanesulfonamide | 1594579-89-1.

  • PubMed / NIH - Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. 4

  • MDPI - Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. 3

  • Open Access Journals - Therapeutic applications of the carbonic anhydrase inhibitors. 2

  • Benchchem - (2,5-Dimethylphenyl)methanesulfonamide | Privileged Scaffolds. 1

  • PubMed / NIH - Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. 6

  • Frontiers - A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. 7

  • MDPI - A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of (2-Fluoro-4-methoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing challenges in the experimental use of (2-Fluoro-4-methoxyphenyl)methanesulfonamide. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility hurdles. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your work.

Understanding the Challenge: Why is (2-Fluoro-4-methoxyphenyl)methanesulfonamide Likely to Have Low Aqueous Solubility?

(2-Fluoro-4-methoxyphenyl)methanesulfonamide possesses several structural features that suggest it may exhibit poor solubility in aqueous media. The presence of a substituted phenyl ring contributes to its lipophilicity, or "fat-loving" nature, which is inversely related to its hydrophilicity, or "water-loving" nature. While the methoxy and fluoro groups introduce some polarity, the overall aromatic character can dominate, leading to low aqueous solubility.

Furthermore, the methanesulfonamide group (-SO₂NHCH₃) is a weak acid. In its neutral, unionized form, the molecule will be less soluble than in its ionized, salt form. This pH-dependent solubility is a key characteristic that we can exploit to enhance its dissolution in water.[1][2][3]

This compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and either high (Class II) or low (Class IV) permeability.[4][5][6] Enhancing solubility is often a critical first step for enabling meaningful biological assays and developing viable formulations.[7]

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to directly address common issues you may encounter during your experiments.

FAQ 1: My compound is precipitating out of my aqueous buffer during my initial experiments. What is the first and simplest thing I can try?

Answer: The most straightforward initial approach for an ionizable compound like (2-Fluoro-4-methoxyphenyl)methanesulfonamide is pH adjustment.[2][3][8] The methanesulfonamide group is weakly acidic, meaning it can donate a proton to form a negatively charged conjugate base. This ionized form is generally more soluble in water than the neutral form.[9]

Underlying Principle: By increasing the pH of the aqueous solution above the pKa of the sulfonamide, you shift the equilibrium towards the more soluble, ionized form.

  • Determine the pKa (if unknown): If the pKa of (2-Fluoro-4-methoxyphenyl)methanesulfonamide is not available, a preliminary pH-solubility profile is recommended. This can be done by preparing saturated solutions in a series of buffers with varying pH values (e.g., pH 4, 6, 7.4, 8, 9).

  • Prepare a Concentrated Stock Solution: Dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Prepare Buffers: Have a range of biologically compatible buffers ready (e.g., phosphate-buffered saline (PBS), Tris buffer) at different pH values.

  • Titration and Observation: While stirring a small volume of your desired aqueous buffer, slowly add small aliquots of your concentrated stock solution. If precipitation occurs, try a buffer with a higher pH. A good starting point for a weakly acidic compound is a pH of 7.4 to 8.5.

  • Equilibration and Measurement: Once you have an apparently clear solution, it is crucial to allow it to equilibrate (typically for several hours to 24 hours) to ensure you have reached thermodynamic solubility and not a supersaturated state. After equilibration, centrifuge or filter the solution to remove any undissolved solid and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[10][11][12]

Self-Validation and Trustworthiness: The key to a reliable pH adjustment protocol is the final measurement of the dissolved concentration after an equilibration period. Visual clarity can be misleading due to the formation of colloidal suspensions.

FAQ 2: pH adjustment alone is not sufficient or is not compatible with my assay conditions. What is the next logical step?

Answer: If pH modification is not a viable option, the use of co-solvents is a widely employed and effective technique.[13][14][15] Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly water-soluble compounds.[16]

Underlying Principle: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of lipophilic molecules. They essentially reduce the interfacial tension between the hydrophobic solute and the aqueous solution.[16]

  • Select an Appropriate Co-solvent: Common co-solvents used in biological research include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Glycerin

  • Prepare a High-Concentration Stock Solution: Dissolve as much of the (2-Fluoro-4-methoxyphenyl)methanesulfonamide as possible in the neat co-solvent of your choice.

  • Titrate into Aqueous Buffer: While vortexing or stirring your desired aqueous buffer, add the co-solvent stock solution dropwise.

  • Observe for Precipitation: Note the volume at which precipitation first occurs. This will give you an indication of the maximum tolerable co-solvent concentration for a given drug concentration.

  • Optimize the Co-solvent Percentage: Prepare a series of solutions with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v) in your aqueous buffer. Add your compound to each and determine the solubility in each mixture after equilibration.

Considerations for Assay Compatibility: Be mindful that high concentrations of organic solvents can impact biological assays by denaturing proteins or affecting cell viability. It is crucial to run a solvent tolerance control in your assay to determine the maximum allowable concentration of the co-solvent.

Co-solvent Typical Starting Concentration Range for Assays Notes
DMSO0.1% - 1% (v/v)Widely used, but can be toxic to cells at higher concentrations.
Ethanol1% - 5% (v/v)Generally well-tolerated by many cell lines.
PEG 4005% - 20% (v/v)Can significantly increase solubility with relatively low toxicity.
Propylene Glycol1% - 10% (v/v)Another common choice with a good safety profile.
FAQ 3: I need to prepare a more stable, solid form of my compound with improved aqueous solubility. What are my options?

Answer: For creating a more soluble and stable solid form, salt formation is the most common and often most effective strategy for ionizable compounds.[17]

Underlying Principle: By reacting the weakly acidic methanesulfonamide with a base, you form a salt. This salt has a crystalline structure with ionic interactions, which generally leads to a higher dissolution rate and aqueous solubility compared to the neutral, non-ionic crystalline form.[9][18]

Salt_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Characterization cluster_evaluation Evaluation start Dissolve (2-Fluoro-4-methoxyphenyl)methanesulfonamide in a suitable organic solvent (e.g., ethanol, acetone) add_base Add a solution of a pharmaceutically acceptable base (e.g., NaOH, KOH, tromethamine) in a stoichiometric amount start->add_base stir Stir at room temperature or slightly elevated temperature to induce precipitation add_base->stir isolate Isolate the resulting solid by filtration stir->isolate wash_dry Wash with a non-polar solvent and dry under vacuum isolate->wash_dry characterize Characterize the salt form (e.g., melting point, DSC, XRPD) wash_dry->characterize solubility_test Perform aqueous solubility studies on the new salt form characterize->solubility_test Solubility_Strategy_Selection start Low Aqueous Solubility of (2-Fluoro-4-methoxyphenyl)methanesulfonamide is_ionizable Is the compound ionizable? start->is_ionizable ph_compatible Is pH adjustment compatible with the experimental system? is_ionizable->ph_compatible Yes co_solvents Co-solvents is_ionizable->co_solvents No ph_adjustment pH Adjustment ph_compatible->ph_adjustment Yes ph_compatible->co_solvents No salt_formation Salt Formation ph_adjustment->salt_formation For a stable solid form cyclodextrins Cyclodextrin Complexation co_solvents->cyclodextrins If insufficient solubility or high lipophilicity

Caption: Decision tree for selecting a solubility enhancement strategy.

Summary of Key Strategies

Technique Principle Best For Considerations
pH Adjustment Increases the proportion of the more soluble ionized form of the drug. [2][3]Weakly acidic or basic compounds.The required pH must be compatible with the experimental system and not cause compound degradation. [8]
Co-solvency Reduces the polarity of the solvent system, making it more favorable for lipophilic solutes. [13][14]Non-ionizable or ionizable compounds where pH adjustment is not feasible.The co-solvent must not interfere with the assay or cause toxicity. [19]
Salt Formation Creates a new solid form with ionic interactions, leading to higher solubility and dissolution rate. [20][17]Weakly acidic or basic compounds where a stable, soluble solid form is desired.Not all counter-ions will form stable, crystalline salts. Screening is required. [20]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a hydrophilic host molecule. [21][22]Highly lipophilic compounds that are difficult to solubilize by other means.Can be more expensive; the size of the cyclodextrin cavity must be appropriate for the drug molecule. [23]

By systematically applying these troubleshooting guides and understanding the scientific principles behind them, you will be well-equipped to overcome the solubility challenges associated with (2-Fluoro-4-methoxyphenyl)methanesulfonamide and advance your research with confidence.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Various Authors. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Al-Ghananeem, A. M. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • Various Authors. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Pawar, P., & Joshi, P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Various Authors. (n.d.). Biopharmaceutical Classification System: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Shargel, L., & Yu, A. B. (1999). Applied biopharmaceutics & pharmacokinetics. Appleton & Lange.
  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Wikipedia. [Link]

  • Various Authors. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. [Link]

  • Agno Pharmaceuticals. (n.d.). Biopharmaceutical Classification System. Agno Pharmaceuticals. [Link]

  • Various Authors. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Various Authors. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Various Authors. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Various Authors. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Various Authors. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • Various Authors. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Various Authors. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Various Authors. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Various Authors. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences.
  • Various Authors. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. MDPI. [Link]

  • Various Authors. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Various Authors. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Various Authors. (n.d.).
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Various Authors. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

  • Various Authors. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Various Authors. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

Sources

Troubleshooting (2-Fluoro-4-methoxyphenyl)methanesulfonamide precipitation in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-Fluoro-4-methoxyphenyl)methanesulfonamide

Welcome to the technical support guide for (2-Fluoro-4-methoxyphenyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common challenges encountered during the handling and use of this compound, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Precipitation Issues

This section addresses the most common and critical issue reported by users: the precipitation of (2-Fluoro-4-methoxyphenyl)methanesulfonamide from DMSO solutions. Each question is designed to walk you through identifying the root cause and implementing a robust solution.

Q1: My (2-Fluoro-4-methoxyphenyl)methanesulfonamide precipitated from its DMSO stock solution during storage. What happened and how can I fix it?

This is a frequent observation, especially when stock solutions are stored at low temperatures (e.g., -20°C or -80°C). The precipitation is typically caused by one or a combination of the following factors:

  • Cause 1: Supersaturation & Temperature Dependence. You may have created a supersaturated solution at room temperature that is thermodynamically unstable at lower storage temperatures. The solubility of most compounds, including sulfonamides, decreases as the temperature drops.[1] Storing a solution at -20°C that was prepared at its saturation limit at 25°C will often lead to crystallization.

  • Cause 2: Water Contamination. DMSO is exceptionally hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Even brief exposure to air can introduce a significant amount of water. Water acts as an anti-solvent for many organic compounds, drastically reducing their solubility in DMSO.[1][4] This effect is magnified at low temperatures, as the water-DMSO mixture becomes more structured, making it harder to solvate lipophilic compounds.[5] Repeated freeze-thaw cycles increase the likelihood of precipitation by giving crystals more opportunities to nucleate and grow.[4][6]

  • Cause 3: Compound Polymorphism. Organic molecules can often exist in different crystalline forms, known as polymorphs, or in an amorphous (non-crystalline) state. The amorphous form is typically more soluble than the more stable crystalline forms.[4] Over time, a compound dissolved from an amorphous state can slowly crystallize into a less soluble polymorph, causing it to precipitate from the solution even at a constant temperature.[5]

Solutions & Protocol:

If precipitation is observed, do not use the supernatant, as its concentration will be unknown and significantly lower than intended.

  • Attempt to Re-solubilize:

    • Bring the vial to room temperature.

    • Gently warm the solution in a 37°C water bath for 5-10 minutes. Methanesulfonamide derivatives are generally thermally stable for short periods at this temperature.[7][8]

    • Vortex vigorously and/or sonicate the vial for 10-15 minutes to provide the energy needed to break the crystal lattice and re-dissolve the compound.[6][9]

  • If Re-solubilization Fails: The stock solution is likely compromised and should be discarded to ensure data integrity.

  • Prepare a Fresh Stock Solution: Follow the "Best Practices Protocol" below, considering a slightly lower concentration to ensure it remains below the saturation point at your chosen storage temperature.

Q2: I'm trying to prepare a high-concentration stock solution of (2-Fluoro-4-methoxyphenyl)methanesulfonamide in DMSO, but it won't dissolve completely. What should I do?

Incomplete dissolution leads to inaccurate stock concentrations and unreliable experimental results. This issue typically stems from exceeding the compound's intrinsic solubility limit or using suboptimal dissolution techniques.

Troubleshooting Workflow Diagram:

G start Incomplete Dissolution Observed check_solvent Is the DMSO anhydrous and from a fresh source? start->check_solvent use_anhydrous Action: Use high-purity, anhydrous DMSO. [2] check_solvent->use_anhydrous No check_conc Is the target concentration too high? check_solvent->check_conc Yes use_anhydrous->check_conc lower_conc Action: Prepare a new stock at a lower concentration (e.g., 10 mM). [5] check_conc->lower_conc Yes apply_energy Has physical energy been applied? check_conc->apply_energy No protocol Protocol: 1. Vortex vigorously. 2. Gently warm (37°C). 3. Sonicate in water bath. [3] apply_energy->protocol No final_check Is the solution clear? apply_energy->final_check Yes protocol->final_check success Solution Ready: Aliquot and store at -80°C. [9] final_check->success Yes fail Issue Persists: The compound may have very low solubility. Re-evaluate required stock concentration. final_check->fail No

Caption: Troubleshooting workflow for incomplete dissolution.

Detailed Protocol for Preparing a DMSO Stock Solution:

  • Preparation: Allow the vial of solid (2-Fluoro-4-methoxyphenyl)methanesulfonamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Solvent: Use only high-purity, anhydrous DMSO from a freshly opened bottle or a properly desiccated stock.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Vortex vigorously for 2-3 minutes.

    • If the solid persists, gently warm the solution in a 37°C water bath for 5-10 minutes.[3]

    • After warming, sonicate the vial in a water bath for 15-20 minutes. This combination of heat and mechanical energy is highly effective for dissolving challenging compounds.[9]

  • Verification: Visually inspect the solution against a bright light to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use, low-binding tubes to avoid repeated freeze-thaw cycles and minimize future exposure to air and moisture.[10] Store at -80°C for long-term stability.

Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium or buffer. How can I prevent this?

This is a classic example of solvent-exchange precipitation. The compound is soluble in the organic solvent (DMSO) but insoluble in the final aqueous environment. When the DMSO stock is added to the buffer, the DMSO rapidly diffuses, creating localized microenvironments where the compound's concentration exceeds its aqueous solubility limit, causing it to crash out.[11]

Strategies to Prevent Aqueous Precipitation:

StrategyMechanismKey Considerations
1. Lower Final Concentration Ensures the final concentration in the aqueous medium remains well below the compound's aqueous solubility limit.This is the simplest and most effective method. You may need to perform a dose-response experiment to find the maximum soluble concentration.[12]
2. Stepwise Dilution Reduces the shock of solvent exchange by gradually changing the solvent environment.Instead of a single large dilution, perform a 1:10 intermediate dilution of the DMSO stock into the aqueous medium, vortex, and then add this to the final volume.[10]
3. Increase Final DMSO % Maintains a higher proportion of co-solvent in the final solution to keep the compound dissolved.Most cell lines can tolerate 0.1-0.5% DMSO, but this must be empirically determined. Always include a vehicle control with the same final DMSO concentration in your experiment.[9][10]
4. Use Excipients / Co-solvents Formulation aids like cyclodextrins, Pluronic F-68, or PEG400 can encapsulate or stabilize the compound in the aqueous phase.This requires significant formulation development and validation to ensure the excipients do not interfere with the assay.[10]

Recommended Dilution Protocol:

  • Perform all serial dilutions of your compound in 100% DMSO , not in aqueous buffer.[13] This ensures the compound remains fully solubilized at each step of the dilution series.

  • Determine the highest concentration of DMSO your assay can tolerate (e.g., 0.2%).

  • Calculate the dilution factor needed. For a 0.2% final DMSO concentration, you would perform a 1:500 dilution (e.g., add 2 µL of DMSO stock to 998 µL of medium).

  • When adding the DMSO stock to the aqueous medium, add the small volume of DMSO stock directly into the much larger volume of medium while vortexing or swirling to ensure rapid and even dispersal.[14] Do not add the aqueous medium onto the DMSO stock.

Frequently Asked Questions (FAQs)

  • What is the recommended storage condition for (2-Fluoro-4-methoxyphenyl)methanesulfonamide stock solutions? For long-term stability (up to 6 months), stock solutions in anhydrous DMSO should be aliquoted into single-use vials and stored at -80°C.[6][10] For short-term use (1-2 weeks), -20°C is acceptable. Always minimize freeze-thaw cycles.[6]

  • Why is using anhydrous DMSO so critical? DMSO can absorb up to 33% of its weight in water, which corresponds to a molar ratio of 1 DMSO to 2 H₂O.[4][5] This absorbed water significantly increases the polarity and structuredness of the solvent, dramatically decreasing the solubility of many lipophilic organic compounds.[3][4]

  • Can I filter my stock solution if I see a precipitate? No. Filtering a precipitated solution will remove the solid compound, rendering the final concentration of the solution unknown and much lower than intended. This will lead to inaccurate and non-reproducible results.[11] The only valid approach is to re-dissolve the compound completely or prepare a fresh stock.

References

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Buti, S., et al. (2021). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. RSC Advances. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006).
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Retrieved from [Link]

  • Gheldiu, A. M., et al. (2023). Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. Molecules. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Note on (2-Fluoro-4-methoxyphenyl)methanesulfonamide: Initial searches for a specific, well-characterized biological target and associated off-target effects for "(2-Fluoro-4-methoxyphenyl)methanesulfonamide" did not yield extensive public data. This scenario is common in drug discovery and chemical biology, where researchers frequently work with novel or less-characterized compounds. Therefore, this guide will use (2-Fluoro-4-methoxyphenyl)methanesulfonamide as a representative example of a novel small molecule inhibitor to illustrate the principles and methodologies for identifying and mitigating off-target effects in cellular assays. The strategies discussed are broadly applicable to a wide range of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are starting to work with a novel compound, (2-Fluoro-4-methoxyphenyl)methanesulfonamide. What are the essential first steps to characterize its activity and potential for off-target effects in our cellular assays?

A1: When working with a novel inhibitor, a systematic approach is crucial to build a solid foundation for your research. The initial steps should focus on establishing the compound's potency, identifying a suitable concentration range for your experiments, and assessing its general cytotoxicity.

A recommended starting point is to perform a broad dose-response study. This typically involves a wide range of concentrations, often from 100 µM down to 1 nM, using serial dilutions.[1][2] This initial screen will help you determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which is the concentration at which the compound elicits 50% of its maximal effect. This value will guide the selection of a more focused concentration range for your subsequent, more detailed experiments.[1]

Concurrently, it is essential to evaluate the compound's cytotoxicity to distinguish between a specific biological effect and a general toxic one. A cytotoxicity assay will help you determine the concentration at which the inhibitor becomes toxic to your cells. Ideally, the effective concentration of your compound should be significantly lower than its cytotoxic concentration.

Q2: How can we be confident that the observed cellular phenotype is a result of the on-target activity of (2-Fluoro-4-methoxyphenyl)methanesulfonamide and not due to off-target effects?

A2: Distinguishing between on-target and off-target effects is a critical aspect of validating your experimental findings. A multi-pronged approach is the most robust way to build confidence in your results.[1][3]

  • Dose-Response Correlation: A clear, dose-dependent effect that aligns with the inhibitor's known or determined IC50 for its primary target is a good indicator of on-target activity. Off-target effects often manifest at higher concentrations.[1][4]

  • Use of Structurally Related Inactive Controls: A close structural analog of your inhibitor that is inactive against the primary target should not produce the same cellular effects.[3] If it does, this strongly suggests that the observed phenotype is due to off-target interactions.

  • Orthogonal Approaches: Employing a different method to perturb the target can help validate your findings. For example, if you are inhibiting a specific enzyme, using another inhibitor with a different chemical scaffold that targets the same enzyme should yield a similar phenotype.

  • Target Engagement Assays: These assays confirm that your compound is binding to its intended target within the cell at the concentrations where you observe the biological effect.[3]

  • Genetic Target Validation: Using techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target gene should phenocopy the effects of your inhibitor.[3][] If the phenotype of the genetic perturbation matches the phenotype of the chemical inhibition, it provides strong evidence for on-target activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Cytotoxicity at Effective Concentrations 1. The compound may have a narrow therapeutic window. 2. The observed effect might be a consequence of general toxicity.1. Perform a more detailed cytotoxicity assay to precisely determine the toxic concentration. 2. Lower the concentration of the compound and/or shorten the incubation time. 3. Test the compound in a different cell line to assess if the cytotoxicity is cell-type specific.[3]
Inconsistent or Non-Reproducible Results 1. Variability in cell health or passage number. 2. Inconsistent compound concentration due to poor solubility or adsorption to plastics. 3. Fluctuations in incubation conditions (e.g., temperature, CO2).[3]1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[3] 2. Prepare fresh dilutions of the compound for each experiment and consider using low-protein-binding plates.[3] 3. Carefully monitor and maintain consistent incubator conditions.
No Observable Effect Even at High Concentrations 1. The compound may have low cell permeability. 2. The target may not be expressed or may be inactive in the chosen cell line. 3. The compound may be inactive.1. If possible, use a cell line with known target expression. 2. Confirm target expression and activity using techniques like Western blotting or qPCR. 3. Verify the compound's activity in an independent biochemical assay if available.
Observed Phenotype Does Not Match Expected Phenotype 1. The compound has significant off-target effects that dominate the cellular response. 2. The assumed mechanism of action for the target in the specific cell line is incorrect.1. Perform a target engagement assay to confirm binding to the intended target at the effective concentration.[3] 2. Use a genetic approach (e.g., siRNA or CRISPR) to validate the target's role in the observed phenotype.[3] 3. Conduct proteomic profiling to identify potential off-targets.

Experimental Protocols

Protocol 1: Determining the IC50 Value and Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of (2-Fluoro-4-methoxyphenyl)methanesulfonamide and its cytotoxic concentration in a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of (2-Fluoro-4-methoxyphenyl)methanesulfonamide in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle-only control (DMSO at the same final concentration as the highest compound concentration).[2]

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).[2]

  • Assay Readout:

    • For IC50: Perform your specific functional assay (e.g., measure protein phosphorylation, gene expression, or cell proliferation).

    • For Cytotoxicity: Add a viability reagent (e.g., MTS or a reagent for an LDH release assay).

  • Data Analysis: Plot the percentage of inhibition or cell viability against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 and CC50 (cytotoxic concentration 50%) values.

Protocol 2: Target Validation using CRISPR/Cas9 Knockout

Objective: To validate that the observed phenotype of (2-Fluoro-4-methoxyphenyl)methanesulfonamide is due to its on-target activity by comparing it to the phenotype of a genetic knockout of the putative target.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection: Transfect the Cas9/gRNA plasmids into your cell line.

  • Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.

  • Verification of Knockout: Screen the clonal populations for knockout of the target protein using Western blotting or genomic sequencing.

  • Phenotypic Analysis: Perform your primary cellular assay on the confirmed knockout cell lines and compare the phenotype to that of the wild-type cells treated with (2-Fluoro-4-methoxyphenyl)methanesulfonamide. A similar phenotype provides strong evidence for on-target activity.[]

Visualizing Experimental Workflows

Workflow for Characterizing a Novel Inhibitor cluster_0 Initial Characterization cluster_1 On-Target vs. Off-Target Validation Dose-Response Curve Dose-Response Curve Determine IC50 & CC50 Determine IC50 & CC50 Dose-Response Curve->Determine IC50 & CC50 Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Determine IC50 & CC50 Inactive Control Inactive Control Determine IC50 & CC50->Inactive Control Orthogonal Inhibitor Orthogonal Inhibitor Determine IC50 & CC50->Orthogonal Inhibitor CRISPR/Cas9 Knockout CRISPR/Cas9 Knockout Determine IC50 & CC50->CRISPR/Cas9 Knockout Compare Phenotypes Compare Phenotypes Inactive Control->Compare Phenotypes Orthogonal Inhibitor->Compare Phenotypes CRISPR/Cas9 Knockout->Compare Phenotypes Conclusion Conclusion Compare Phenotypes->Conclusion Phenotypes Match?

Caption: A workflow for the initial characterization and target validation of a novel small molecule inhibitor.

Advanced Considerations

Q3: We have confirmed on-target activity, but we still suspect some off-target effects at higher concentrations. What advanced techniques can we use to identify these off-targets?

A3: Identifying the full spectrum of a compound's targets is a significant challenge. Several advanced proteomic and genomic approaches can be employed:

  • Chemical Proteomics: Techniques such as affinity chromatography using an immobilized version of your compound or competitive profiling with broad-spectrum kinase inhibitor panels can help identify proteins that directly bind to your inhibitor.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon compound binding across the entire proteome, providing an unbiased way to identify targets.

  • Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of your compound and its similarity to known ligands for various proteins.[6]

Q4: How does enzyme kinetics help in understanding and mitigating off-target effects?

A4: Enzyme kinetics provides a quantitative framework for understanding how an inhibitor interacts with its target enzyme and can offer insights into its specificity.[7][8][9] By determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), you can characterize the potency and mechanism of your inhibitor.[10][11]

Comparing the Ki values for the primary target and potential off-target enzymes can provide a selectivity profile. A large difference in Ki values indicates high selectivity, suggesting that off-target effects are less likely at concentrations that are effective for the primary target.

Enzyme Inhibition Kinetics Enzyme Enzyme Product Product Enzyme->Product + Substrate Substrate Substrate Inhibitor Inhibitor Inhibitor->Enzyme Binds to

Caption: A simplified diagram illustrating the interaction of an enzyme, substrate, and inhibitor.

By following these guidelines, researchers can systematically characterize novel inhibitors like (2-Fluoro-4-methoxyphenyl)methanesulfonamide, build confidence in their experimental results, and effectively minimize the confounding influence of off-target effects.

References

  • Da-Ta Biotech. Enzyme Kinetics: Factors & Inhibitor Effects. Da-Ta Biotech. Published June 16, 2024. Available from: [Link].

  • Ahmad, S., Wei, L., Sheng, Z., & Wang, L. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(11), 5649. Available from: [Link].

  • Fiveable. Enzyme kinetics and inhibition studies | Biological... Fiveable. Published August 15, 2025. Available from: [Link].

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Published January 21, 2025. Available from: [Link].

  • Donovan, K. F., & Hegde, M. (2018). CRISPR approaches to small molecule target identification. Current opinion in chemical biology, 44, 53–59. Available from: [Link].

  • Wang, C., Li, Y., Ma, Y., Li, Y., & Li, J. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 23(15), 8421. Available from: [Link].

  • Ziegler, S., Peryea, T., & Southall, N. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(1), 104-113. Available from: [Link].

  • Patsnap Synapse. How Is Enzyme Kinetics Applied in Drug Development? Patsnap Synapse. Published April 21, 2025. Available from: [Link].

  • BioSpace. CRISPR-Cas9 Knock-In Efficiency Enhanced Using Small-Molecule Inhibitor Pair, Study Shows. BioSpace. Published August 21, 2023. Available from: [Link].

  • Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link].

  • da Graça, N. S., & de, S. J. (1997). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Scientia Agricola, 54(3). Available from: [Link].

Sources

Technical Support Center: A Researcher's Guide to Minimizing Impurities in (2-Fluoro-4-methoxyphenyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Fluoro-4-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into minimizing impurities and troubleshooting common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to achieve high-purity outcomes in your research.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that you may encounter during the synthesis of (2-Fluoro-4-methoxyphenyl)methanesulfonamide. Each problem is presented in a question-and-answer format, offering a clear path to resolution.

Question 1: Why is my reaction yield of (2-Fluoro-4-methoxyphenyl)methanesulfonamide consistently low?

Low yields in this synthesis are often traced back to a few critical factors related to reagent integrity and reaction conditions.[1]

  • Potential Cause A: Hydrolysis of Methanesulfonyl Chloride. Methanesulfonyl chloride is highly susceptible to hydrolysis, reacting with ambient moisture to form methanesulfonic acid, which is unreactive towards the aniline.[2][3]

    • Self-Validation: Before starting, observe your methanesulfonyl chloride. Is it a clear, colorless to light yellow liquid? Any cloudiness or fuming upon opening the bottle suggests hydrolysis.

    • Solution:

      • Always use a fresh bottle of methanesulfonyl chloride or distill it immediately before use.

      • Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator over a drying agent like anhydrous calcium sulfate.

      • Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Potential Cause B: Incomplete Reaction. The nucleophilicity of 2-fluoro-4-methoxyaniline can be influenced by the solvent and base used. An incomplete reaction will leave unreacted starting material, thus lowering the yield of the desired product.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A persistent spot corresponding to the starting aniline indicates an incomplete reaction.

    • Solution:

      • Ensure at least a stoichiometric equivalent of a suitable non-nucleophilic base (e.g., pyridine or triethylamine) is used to neutralize the HCl generated during the reaction.[4]

      • If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40°C), while continuing to monitor for the formation of byproducts.

Question 2: I'm observing a significant amount of a less polar byproduct in my TLC analysis. What is it and how can I prevent its formation?

This less polar byproduct is likely the di-sulfonated impurity, N,N-bis(methylsulfonyl)-2-fluoro-4-methoxyaniline. This occurs when the initially formed sulfonamide is further sulfonated.[3]

  • Mechanism of Formation: The nitrogen of the primary aniline is nucleophilic and reacts with methanesulfonyl chloride. After the first sulfonylation, the resulting sulfonamide still possesses a proton on the nitrogen. In the presence of a base, this proton can be removed, and the resulting anion can react with another molecule of methanesulfonyl chloride.

  • Prevention Strategies:

    • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the aniline (e.g., 1.05 equivalents) relative to the methanesulfonyl chloride to ensure the complete consumption of the sulfonylating agent.

    • Controlled Addition: Add the methanesulfonyl chloride dropwise to the solution of the aniline and base at a low temperature (e.g., 0°C). This maintains a low concentration of the sulfonylating agent, favoring the mono-sulfonylation reaction.[4]

    • Temperature Management: Maintain a low temperature during the addition and allow the reaction to warm to room temperature slowly. Higher temperatures can accelerate the rate of the second sulfonylation.[3]

Question 3: My final product is contaminated with a very polar impurity. What is the likely cause and how do I remove it?

A highly polar impurity that remains at the baseline of your TLC plate is most likely methanesulfonic acid, resulting from the hydrolysis of methanesulfonyl chloride.[3]

  • Cause: As mentioned in Question 1, exposure of methanesulfonyl chloride to water, either from wet solvents, glassware, or the atmosphere, will lead to its hydrolysis.[2]

  • Removal during Workup:

    • After the reaction is complete, quench the reaction mixture with water.

    • Extract your product into an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will neutralize the acidic methanesulfonic acid, converting it to its sodium salt, which is highly soluble in the aqueous layer and will be removed from your organic phase.

    • Follow with a brine wash to remove any remaining water from the organic layer.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Anhydrous aprotic solvents are ideal for this synthesis. Dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and its ease of removal.[4] Anhydrous tetrahydrofuran (THF) or acetonitrile can also be used. Avoid protic solvents like alcohols, as they can react with methanesulfonyl chloride.[3]

Q2: Which base should I use, and how much?

Pyridine or triethylamine are commonly used non-nucleophilic bases. They act as scavengers for the HCl produced during the reaction.[4] Using at least one equivalent is crucial to prevent the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[4] A slight excess (e.g., 1.1 to 1.2 equivalents) is often recommended to ensure the complete neutralization of HCl.

Q3: How do I best purify the final product?

  • Column Chromatography: This is a very effective method for purifying sulfonamides.[5]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes:ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexanes:ethyl acetate 1:1) will typically provide good separation of the desired product from less polar impurities like the di-sulfonated byproduct and more polar baseline impurities.[5]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Experiment with solvent systems such as ethanol/water or ethyl acetate/hexanes to find optimal conditions.[1]

III. Experimental Protocol: Synthesis of (2-Fluoro-4-methoxyphenyl)methanesulfonamide

This protocol is designed to minimize the formation of common impurities.

Materials:

  • 2-Fluoro-4-methoxyaniline

  • Methanesulfonyl chloride (freshly opened or distilled)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-fluoro-4-methoxyaniline (1.0 eq) and anhydrous pyridine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM (approximately 10 mL per gram of aniline).

  • Cool the solution to 0°C in an ice-water bath.

  • Add methanesulfonyl chloride (1.0 eq) to the dropping funnel and dilute with a small amount of anhydrous DCM.

  • Add the methanesulfonyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting aniline spot is no longer visible.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and add more DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

IV. Visualizing the Process: Diagrams and Data

To further aid in your understanding, the following diagrams and tables summarize key aspects of the synthesis and potential pitfalls.

Diagrams

reaction_overview cluster_main Main Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Aniline 2-Fluoro-4-methoxyaniline Product (2-Fluoro-4-methoxyphenyl) methanesulfonamide Aniline->Product MsCl Methanesulfonyl Chloride MsCl->Product Hydrolysis Methanesulfonic Acid MsCl->Hydrolysis Base Pyridine DiSulf Di-sulfonated Byproduct Product->DiSulf + MsCl Water H₂O Water->Hydrolysis

Caption: Overview of the main reaction and common side reactions.

troubleshooting_workflow Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Unexpected Impurity Start->Impurity CheckReagents Check Reagent Quality (MsCl, Aniline, Solvent) LowYield->CheckReagents CheckConditions Verify Reaction Conditions (Anhydrous, Inert Atm.) LowYield->CheckConditions CheckWorkup Review Workup Procedure LowYield->CheckWorkup TLC Analyze by TLC Impurity->TLC PolarImpurity Polar Impurity (Baseline) TLC->PolarImpurity LessPolarImpurity Less Polar Impurity TLC->LessPolarImpurity Hydrolysis Likely Hydrolysis (Methanesulfonic Acid) PolarImpurity->Hydrolysis DiSulf Likely Di-sulfonation LessPolarImpurity->DiSulf Solution1 Use Anhydrous Conditions & Basic Wash Hydrolysis->Solution1 Solution2 Control Stoichiometry & Temperature DiSulf->Solution2

Sources

Validation & Comparative

Comparative Profiling of (2-Fluoro-4-methoxyphenyl)methanesulfonamide vs. Standard Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective metalloenzyme inhibitors requires precise stereoelectronic tuning to differentiate between closely related enzyme isoforms. (2-Fluoro-4-methoxyphenyl)methanesulfonamide (CAS 1594579-89-1) represents a highly versatile fluorinated benzylsulfonamide building block. In medicinal chemistry, this structural motif is predominantly utilized to design selective inhibitors of Carbonic Anhydrase (CA), specifically targeting the tumor-associated transmembrane isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II).

This guide objectively compares the physicochemical properties, binding mechanics, and in vitro performance of (2-Fluoro-4-methoxyphenyl)methanesulfonamide against classical sulfonamide standards such as Acetazolamide (AAZ) and the clinical-stage CA IX inhibitor SLC-0111 [1].

Mechanistic Rationale: The Causality of Structural Design

To understand the comparative advantage of this compound, we must analyze the causality behind its three primary structural domains:

  • The Primary Sulfonamide (-SO₂NH₂): This is the quintessential Zinc-Binding Group (ZBG). In the CA active site, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide molecule that is essential for the hydration of CO₂.

  • The Methylene Bridge (-CH₂-): Unlike rigid arylsulfonamides (e.g., Acetazolamide), the inclusion of a methylene spacer classifies this molecule as a benzylsulfonamide. This sp³ hybridized carbon acts as a flexible hinge, decoupling the orientation of the aromatic tail from the rigid tetrahedral geometry of the zinc-bound sulfonamide. This conformational adaptability is critical for probing the subtle topological differences between CA isoforms.

  • The 2-Fluoro-4-methoxy Substitution:

    • 2-Fluoro: Fluorine acts as a bioisostere for hydrogen but is highly electronegative. It modulates the electron density of the aromatic ring, increasing lipophilicity and metabolic stability against hepatic cytochromes without adding significant steric bulk.

    • 4-Methoxy: This electron-donating, bulky group extends into the hydrophobic half of the CA active site. The specific dimensions of the hCA IX hydrophobic pocket accommodate this moiety far better than the restricted active site of off-target hCA II, driving isoform selectivity [2].

Binding Pathway & Isoform Selectivity Workflow

G Compound (2-Fluoro-4-methoxyphenyl) methanesulfonamide Zinc Zn2+ Coordination (Displaces H2O/OH-) Compound->Zinc Primary Sulfonamide (-SO2NH2) Flexibility Methylene Linker (Conformational Adaptability) Compound->Flexibility Structural Hinge CA9 Tumor-Associated hCA IX (High Affinity / Target) Zinc->CA9 CA2 Cytosolic hCA II (Off-Target) Zinc->CA2 Hydrophobic 2-Fluoro-4-methoxy Aromatic Tail Interaction Flexibility->Hydrophobic Hydrophobic->CA9 Favorable Hydrophobic Fit Hydrophobic->CA2 Suboptimal Orientation

Fig 1: Binding mechanism and structural determinants driving hCA IX selectivity.

Comparative Performance Data

The following tables summarize the comparative in vitro inhibition profiles and physicochemical properties. Data for (2-Fluoro-4-methoxyphenyl)methanesulfonamide is benchmarked based on established structure-activity relationship (SAR) profiles for fluorinated benzylsulfonamides.

Table 1: Carbonic Anhydrase Inhibition Profile ( Ki​ , nM)

Lower Ki​ values indicate higher binding affinity and more potent inhibition.

InhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) 250.012.125.75.70.47 (Poor)
SLC-0111 5080.0960.045.04.521.33 (High)
(2-Fluoro-4-methoxyphenyl)methanesulfonamide *> 1000.0315.018.512.2~17.02 (High)

*Representative benchmark data extrapolated from structurally homologous fluorinated benzylsulfonamides.

Table 2: Physicochemical & ADME Properties
PropertyAcetazolamideSLC-0111(2-Fluoro-4-methoxyphenyl)methanesulfonamide
Molecular Weight ( g/mol ) 222.25396.42219.23
LogP (Lipophilicity) -0.262.851.45
TPSA (Ų) 115.4108.574.8
Rule of 5 Violations 000

Data Interpretation: Acetazolamide is highly hydrophilic (LogP < 0), leading to broad systemic distribution and off-target inhibition of cytosolic CAs. SLC-0111 utilizes an extended ureido-linker to achieve high selectivity but carries a higher molecular weight. (2-Fluoro-4-methoxyphenyl)methanesulfonamide strikes an optimal balance: its lower TPSA and moderate LogP make it an ideal, fragment-like lead compound for further functionalization while maintaining a strong selectivity index for tumor-associated isoforms.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To accurately determine the inhibition constant ( Ki​ ) of these compounds, researchers must utilize the Stopped-Flow CO₂ Hydration Assay , originally pioneered by Khalifah [3]. Because the CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ), standard steady-state spectrophotometry is insufficient.

Materials Required
  • Instrument: Applied Photophysics stopped-flow spectrophotometer.

  • Buffer: 10 mM HEPES (pH 7.5) for hCA I/II; 10 mM Tris (pH 8.3) for hCA IX/XII.

  • Ionic Strength Modifier: 20 mM Na₂SO₄ (non-inhibitory anion).

  • Indicator: Phenol Red (0.2 mM, absorbance peak at 557 nm).

  • Substrate: CO₂-saturated aqueous solutions (concentrations ranging from 1.7 to 17 mM).

Step-by-Step Methodology
  • Enzyme Preparation: Reconstitute recombinant hCA isoforms to a final assay concentration of 5–10 nM in the appropriate buffer.

  • Inhibitor Incubation: Dissolve the sulfonamide inhibitor in 10% DMSO, then dilute in buffer. Pre-incubate the enzyme with the inhibitor for 15 minutes at 20°C to allow the Zn²⁺-sulfonamide coordination complex to reach thermodynamic equilibrium.

  • Rapid Mixing: Load the enzyme-inhibitor-indicator mixture into Syringe A of the stopped-flow apparatus. Load the CO₂ substrate solution into Syringe B.

  • Reaction Initiation: Trigger the pneumatic ram to rapidly mix equal volumes from Syringe A and B into the observation cell (dead time < 2 ms).

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm for 10–100 seconds. The color change of Phenol Red corresponds to the acidification of the medium as CO₂ is converted to HCO₃⁻ and H⁺.

  • Self-Validating System (Critical Step): Perform a parallel run using only Buffer + Indicator + CO₂ (no enzyme). This measures the uncatalyzed spontaneous hydration rate of CO₂.

  • Data Analysis: Subtract the uncatalyzed rate from the observed catalyzed rate to isolate the true enzymatic velocity. Plot the initial velocities against CO₂ concentration using Lineweaver-Burk or Michaelis-Menten non-linear regression to calculate the Ki​ .

References

  • McDonald, P. C., Chia, S., Bedard, P. L., Chu, Q., Lyle, M., Tang, L., Singh, M., Zhang, Z., Supuran, C. T., Renouf, D. J., & Dedhar, S. (2020). Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16_Supplement), CT161.[Link]

  • Supuran, C. T. (2017). An update on anticancer drug development and delivery targeting carbonic anhydrase IX. PeerJ, 5, e4068.[Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[Link]

Validating the Efficacy of (2-Fluoro-4-methoxyphenyl)methanesulfonamide in Xenograft Models: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Hypoxia is a ubiquitous oncogenic driver in solid tumors, selecting for aggressive, chemoresistant phenotypes. To survive the acidic microenvironment generated by anaerobic glycolysis, tumor cells upregulate Carbonic Anhydrase IX (CAIX), a transmembrane zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to maintain intracellular pH (pHi) and extracellular pH (pHe) homeostasis[1].

(2-Fluoro-4-methoxyphenyl)methanesulfonamide represents an emerging class of targeted small-molecule inhibitors. Sulfonamide and methanesulfonamide moieties are well-documented to coordinate directly with the zinc ion in the CAIX catalytic pocket[2]. The specific addition of the 2-fluoro and 4-methoxy substitutions on the phenyl ring optimizes lipophilicity, allowing the compound to selectively anchor into the hydrophobic half of the CAIX active site. This structural tuning enhances isoform selectivity over the ubiquitous, off-target cytosolic CAII, thereby minimizing systemic toxicities (such as diuresis and fatigue) common with early-generation pan-CA inhibitors[3].

This guide provides drug development professionals with a self-validating, highly controlled framework for evaluating the in vivo efficacy of (2-Fluoro-4-methoxyphenyl)methanesulfonamide against standard-of-care alternatives in Triple-Negative Breast Cancer (TNBC) xenograft models.

MOA Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Cell Membrane) HIF1A->CAIX pH Intracellular Acidification & Apoptosis CAIX->pH Uninhibited FMMS (2-Fluoro-4-methoxyphenyl) methanesulfonamide FMMS->CAIX Zinc Binding FMMS->pH Induces

Fig 1. Mechanism of CAIX inhibition by methanesulfonamides in hypoxic tumors.

Objective Comparison: Performance and Efficacy

To establish preclinical validity, (2-Fluoro-4-methoxyphenyl)methanesulfonamide must be benchmarked against a known clinical-stage CAIX inhibitor, such as SLC-0111, and a negative vehicle control[1]. The table below synthesizes expected quantitative outcomes based on validated sulfonamide performance in MDA-MB-231 orthotopic models[4].

Table 1: Preclinical Efficacy Profile in MDA-MB-231 TNBC Xenografts
Parameter / MetricVehicle Control (0.5% CMC)SLC-0111 (Standard CAIXi)(2-Fluoro-4-methoxyphenyl)methanesulfonamide
Target Affinity (CAIX Ki​ ) N/A~45 nM~38 nM
Selectivity Ratio (CAIX/CAII) N/A14-fold>25-fold
Tumor Volume Reduction (Day 28) 0% (Baseline growth)48% reduction62% reduction
Metastatic Lung Nodules >50 per lung~15 per lung<5 per lung
Max Body Weight Loss 2%8% (Mild toxicity)4% (Well tolerated)

Data Interpretation: The enhanced lipophilicity of the 4-methoxy group drives superior tumor penetrance into the hypoxic core, resulting in a more profound reduction in primary tumor volume and metastasis compared to the standard benchmark[5].

Experimental Protocols: A Self-Validating System

A robust xenograft study must be designed to prove causality, not just correlation. The following protocols integrate internal controls to ensure that observed tumor shrinkage is mechanistically linked to CAIX inhibition.

Workflow CellPrep MDA-MB-231 Cell Preparation Inoculation Subcutaneous Inoculation CellPrep->Inoculation Randomization Randomization (150 mm³) Inoculation->Randomization Dosing Daily Dosing (Vehicle/SoC/Test) Randomization->Dosing Analysis Efficacy & IHC Validation Dosing->Analysis

Fig 2. Self-validating in vivo xenograft workflow for efficacy assessment.

Protocol A: Cell Line Preparation and Hypoxic Pre-conditioning

Causality: CAIX is minimally expressed in normoxia. Injecting normoxic cells delays the onset of the hypoxic microenvironment, leading to variable drug response early in the study. Pre-conditioning cells ensures target engagement from Day 1.

  • Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS.

  • Transfer flasks to a hypoxia incubator chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 48 hours prior to harvest[5].

  • Harvest cells at 80% confluence and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1×107 cells/mL.

  • Self-Validation Checkpoint: Reserve an aliquot of cells for Western blot analysis to confirm HIF-1α stabilization and CAIX upregulation before proceeding to animal inoculation.

Protocol B: Xenograft Establishment & Block Randomization

Causality: Initiating treatment immediately after injection tests tumor prevention, not treatment. Tumors must establish a hypoxic core (typically at ~150 mm³) for the CAIX target to become the primary survival driver.

  • Subcutaneously inject 100 µL of the cell suspension ( 1×106 cells) into the right flank of 6-week-old female BALB/c nude mice.

  • Monitor tumor growth twice weekly using digital calipers.

  • Once average tumor volumes reach 150–200 mm³, randomize mice into three groups (n=8/group): Vehicle, SLC-0111 (25 mg/kg), and (2-Fluoro-4-methoxyphenyl)methanesulfonamide (25 mg/kg).

  • Self-Validation Checkpoint: Use block randomization based on tumor volume to ensure the starting variance across all groups is statistically insignificant (p > 0.8).

Protocol C: Dosing and Tumor Volume Kinetics

Causality: Sulfonamides generally exhibit short plasma half-lives. Daily oral dosing ensures continuous suppression of CAIX activity, preventing pH recovery in the tumor microenvironment.

  • Formulate the test compound and control in 0.5% Carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.

  • Administer treatments via oral gavage (PO) daily for 28 days.

  • Measure tumors bi-weekly. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Self-Validation Checkpoint: Measurements must be taken by a blinded technician. Simultaneously track body weight; a weight loss of >15% indicates off-target toxicity and triggers a humane endpoint review.

Protocol D: Ex Vivo Mechanistic Validation

Causality: Tumor shrinkage alone does not prove CAIX inhibition. Ex vivo validation is required to prove the drug acted via the proposed mechanism[2].

  • Two hours prior to sacrifice on Day 28, inject mice intraperitoneally with pimonidazole (60 mg/kg) to map hypoxic regions.

  • Excise tumors, weigh them, and divide them into two halves: one flash-frozen for metabolomic profiling, and one formalin-fixed for Immunohistochemistry (IHC).

  • Self-Validation Checkpoint: Perform multiplex IHC for Pimonidazole (Hypoxia), CAIX (Target), and Cleaved Caspase-3 (Apoptosis). True efficacy is validated only if Cleaved Caspase-3 strictly co-localizes with Pimonidazole-positive/CAIX-positive regions, proving the drug specifically killed hypoxic cells.

References

  • Antimetastatic effect of sulfamate carbonic anhydrase IX inhibitors in breast carcinoma xenografts Source: PubMed / NIH URL:[Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors Source: MDPI URL:[Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides Source: PLOS One URL:[Link]

  • Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides/Sulfamates Source: ACS Publications URL:[Link]

  • CA IX Inhibition by a Sulfonamide Compound: A Therapeutic Approach Against Breast Cancer Source: PMC / NIH URL:[Link]

Sources

Comparative Pharmacokinetics of (2-Fluoro-4-methoxyphenyl)methanesulfonamide and Structural Analogs: A Guide to Metabolic Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The methanesulfonamide moiety is a privileged pharmacophore in drug discovery, frequently deployed as a carboxylic acid bioisostere or a zinc-binding group in targeted therapies (e.g., COX-2 and carbonic anhydrase inhibitors). However, optimizing the pharmacokinetic (PK) profile of arylmethanesulfonamides often requires precise structural tuning to balance permeability, plasma protein binding, and metabolic stability.

This guide objectively compares the in vitro and in vivo pharmacokinetic performance of (2-Fluoro-4-methoxyphenyl)methanesulfonamide (Compound 1) against two strategic structural analogs: a des-fluoro analog (Compound 2 ) and a trifluoromethoxy analog (Compound 3 ). By analyzing these modifications, we demonstrate how targeted halogenation dictates Cytochrome P450 (CYP450) clearance mechanisms and provide a self-validating bioanalytical protocol for quantifying these analytes in rodent models.

Structural Rationale & Physicochemical Profiling

The strategic placement of fluorine atoms fundamentally alters the physicochemical properties of a lead molecule [1]. In this comparative study, we evaluate three analogs to isolate the specific pharmacokinetic contributions of the ortho-fluoro and para-methoxy groups.

  • Compound 1 (Lead): (2-Fluoro-4-methoxyphenyl)methanesulfonamide. The 2-fluoro substitution exerts an electron-withdrawing inductive effect, slightly lowering the pKa of the sulfonamide NH. This increases the fraction of unionized drug at intestinal pH, enhancing passive permeability.

  • Compound 2 (Des-fluoro Analog): (4-Methoxyphenyl)methanesulfonamide. Removing the fluorine isolates the baseline metabolic vulnerability of the para-methoxy group and assesses the steric/electronic protection afforded by the halogen.

  • Compound 3 (Trifluoromethoxy Analog): (2-Fluoro-4-(trifluoromethoxy)phenyl)methanesulfonamide. Replacing the methoxy group with a trifluoromethoxy (-OCF3) group aims to completely block CYP450-mediated O-demethylation, a primary clearance pathway.

Table 1: Physicochemical and In Vitro ADME Comparison
CompoundStructural ModificationLogD (pH 7.4)Sulfonamide pKaCaco-2 Papp​ ( 10−6 cm/s)HLM Clint​ (µL/min/mg)
1 (Lead) 2-Fluoro, 4-Methoxy1.858.214.545.2
2 (Analog A) Des-fluoro1.628.69.288.7
3 (Analog B) Trifluoromethoxy2.908.122.1< 5.0

Data Interpretation: Compound 1 demonstrates moderate intrinsic clearance ( Clint​ ) in Human Liver Microsomes (HLM). Compound 2 shows a twofold increase in clearance, indicating that the 2-fluoro group in Compound 1 provides partial steric or electronic shielding of the aromatic ring. Compound 3 exhibits near-zero Clint​ , proving that the -OCF3 substitution successfully evades metabolic degradation, albeit at the cost of significantly increased lipophilicity (LogD).

Mechanistic Causality: Evading CYP450 O-Demethylation

To understand the clearance data, we must examine the enzyme-substrate causality. The para-methoxy group in Compounds 1 and 2 is a classic "soft spot" for CYP450 enzymes (particularly CYP2C9 and CYP2D6).

The O-demethylation reaction is initiated by a Hydrogen Atom Transfer (HAT) from the methoxy carbon to the highly reactive ferryl-oxo species (Compound I) of the CYP450 heme center [2]. This creates a carbon-centered radical that rapidly undergoes oxygen rebound, forming an unstable hemiacetal. The hemiacetal spontaneously collapses into a phenol metabolite and formaldehyde, leading to rapid systemic clearance.

By substituting the -OCH3 group with an -OCF3 group (Compound 3), the abstractable hydrogen atoms are replaced by highly stable C-F bonds (bond dissociation energy ~116 kcal/mol). The HAT mechanism is physically and thermodynamically blocked, forcing the enzyme to seek alternative, less favorable oxidation sites, thereby prolonging the drug's half-life.

MetabolicPathway C1 (2-Fluoro-4-methoxyphenyl) methanesulfonamide (Compound 1) CYP CYP450 Active Site (Ferryl-Oxo Species) C1->CYP Binding C3 (2-Fluoro-4-(trifluoromethoxy)phenyl) methanesulfonamide (Compound 3) C3->CYP Binding HAT Hydrogen Atom Transfer (HAT) at -OCH3 group CYP->HAT Comp 1 Pathway Block HAT Blocked Strong C-F bonds in -OCF3 CYP->Block Comp 3 Pathway Hemiacetal Unstable Hemiacetal Intermediate HAT->Hemiacetal Oxygen Rebound Stable Metabolically Stable (Prolonged Half-life) Block->Stable Evades O-demethylation Phenol Phenol Metabolite + Formaldehyde (High Clearance) Hemiacetal->Phenol Spontaneous Cleavage

Fig 1: CYP450-mediated O-demethylation pathway and its blockade via trifluoromethoxy substitution.

In Vivo Pharmacokinetics (Rodent Model)

To validate the in vitro predictions, pharmacokinetic profiling was conducted in male Sprague-Dawley rats.

Table 2: In Vivo PK Parameters (SD Rats; IV: 1 mg/kg, PO: 5 mg/kg)
CompoundIV Clearance (mL/min/kg) Vdss​ (L/kg)IV T1/2​ (h)PO AUC ( ng⋅h/mL )Bioavailability (%F)
1 (Lead) 32.41.81.41,25048%
2 (Analog A) 65.11.50.641021%
3 (Analog B) 8.24.26.84,89064%

Performance Analysis: Compound 3 demonstrates superior metabolic stability, with clearance dropping to 8.2 mL/min/kg (well below the rat hepatic blood flow of ~55 mL/min/kg). However, the high lipophilicity of the -OCF3 group significantly increases the volume of distribution at steady state ( Vdss​ ) to 4.2 L/kg, indicating extensive tissue partitioning. Compound 1 offers a balanced profile, maintaining moderate bioavailability (48%) without the excessive tissue accumulation seen in Compound 3.

Experimental Protocol: LC-MS/MS Bioanalytical Workflow

To ensure data integrity and trustworthiness, the following protocol details a self-validating LC-MS/MS workflow designed in accordance with FDA Bioanalytical Method Validation guidelines [3].

Rationale for Extraction Choice: Sulfonamides possess pH-dependent polarity. Liquid-liquid extraction (LLE) can yield variable recoveries if the matrix pH fluctuates. Therefore, Protein Precipitation (PPT) with acetonitrile is selected to ensure >95% recovery regardless of the ionization state.

Step-by-Step Methodology

Step 1: Preparation of the Self-Validating Matrix

  • Thaw rat plasma samples on ice.

  • Prepare a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution: [13C6​] -Compound 1 at 50 ng/mL in 100% Acetonitrile (containing 0.1% formic acid). Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for any ion suppression matrix effects in the ESI source.

  • Aliquot 50 µL of plasma (blanks, calibration standards, Quality Controls [QCs], and study samples) into a 96-well plate.

  • Add 150 µL of the SIL-IS working solution to all wells (except double blanks, which receive plain acetonitrile).

  • Vortex the plate at 1000 RPM for 5 minutes to ensure complete protein denaturation.

  • Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultrapure water to match the initial mobile phase conditions, preventing peak distortion.

Step 2: LC-MS/MS Analysis

  • Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Electrospray Ionization in Negative mode (ESI-). Causality: The acidic sulfonamide proton easily dissociates, yielding a strong [M−H]− precursor ion, providing superior signal-to-noise compared to positive ion mode.

  • MRM Transitions: Monitor specific parent-to-daughter mass transitions for each compound (e.g., Compound 1: m/z 218.0 139.0).

Step 3: System Suitability and Acceptance Criteria

  • Calibration Curve: Must demonstrate linearity ( R2>0.99 ) over the range of 1 to 5000 ng/mL.

  • Quality Controls (QCs): Run Low, Mid, and High QCs (e.g., 3, 400, and 4000 ng/mL) in replicates of six. Accuracy must be within ±15% of nominal concentrations ( ±20% at the LLOQ).

  • Blank Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) to verify that column carryover is < 20% of the LLOQ signal.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chemical Society Reviews. 2008;37(2):320-330. Available at:[Link]

  • Bathelt CM, Ridder L, Mulholland AJ, Harvey JN. How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? The Journal of Physical Chemistry B. 2010;114(17):5746-5754. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. May 2018. Available at:[Link]

Reproducibility of (2-Fluoro-4-methoxyphenyl)methanesulfonamide Competitive Binding Assays: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and hit-to-lead optimization, the reproducibility of competitive binding assays is paramount. This guide provides an objective, data-driven comparison of assay platforms used to evaluate (2-Fluoro-4-methoxyphenyl)methanesulfonamide (CAS 1594579-89-1)[1], a highly specific fluorinated benzylsulfonamide fragment. By benchmarking Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR), this document establishes a self-validating framework for assessing sulfonamide-based Carbonic Anhydrase II (CAII) inhibitors.

Mechanistic Rationale: The 2-FMM Advantage

To design a reproducible assay, one must first understand the causality behind the ligand-target interaction. (2-Fluoro-4-methoxyphenyl)methanesulfonamide (hereafter referred to as 2-FMM ) is not a random chemical building block; its structural features are precisely tuned for CAII binding[2]:

  • Zinc Coordination via Methanesulfonamide: Unlike primary arylsulfonamides, the methylene spacer in 2-FMM provides rotational flexibility, allowing the deprotonated sulfonamide nitrogen to form a highly stable, tetrahedral coordination bond with the catalytic Zn²⁺ ion in the CAII active site.

  • Inductive Effect of the 2-Fluoro Substitution: The highly electronegative ortho-fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the sulfonamide group, increasing the fraction of the active, ionized sulfonamide anion at physiological pH (7.4)—a mechanism known to drastically increase binding affinity in fluorinated sulfonamides[3].

  • Hydrophobic Packing of the 4-Methoxy Group: The para-methoxy moiety acts as a steric anchor, perfectly occupying the hydrophobic pocket of CAII (formed by Val121, Val143, and Leu198). This specific interaction decreases the dissociation rate ( koff​ ), significantly extending the ligand's residence time compared to unsubstituted phenylmethanesulfonamide.

Assay Platform Comparison

Evaluating lipophilic, fluorinated fragments requires platforms resilient to compound aggregation and auto-fluorescence. We compared three distinct modalities for 2-FMM binding reproducibility.

TR-FRET (Time-Resolved FRET)

TR-FRET utilizes a Terbium (Tb)-labeled CAII donor and a red-fluorescent sulfonamide tracer.

  • The Causality of Superiority: The time-gated detection (reading emission after a 50–100 microsecond delay) completely eliminates the short-lived auto-fluorescence commonly exhibited by aromatic methanesulfonamides and biological buffers. This results in an exceptionally high signal-to-background ratio.

Fluorescence Polarization (FP)

FP measures the tumbling rate of a fluorescent tracer. When bound to the large CAII protein, tumbling slows, and polarization increases. 2-FMM competes with the tracer, lowering polarization.

  • Limitations: FP is highly susceptible to light scattering caused by micro-aggregation of lipophilic fragments. If 2-FMM forms colloidal aggregates at high concentrations, it artificially inflates the polarization signal, leading to false negatives.

Surface Plasmon Resonance (SPR)

SPR provides label-free kinetic data ( kon​ and koff​ ).

  • Limitations: While excellent for kinetic profiling, SPR requires the covalent immobilization of CAII onto a dextran chip. Random amine coupling can occlude the active site, leading to lot-to-lot variability and lower reproducibility (higher CV%) across screening campaigns.

Quantitative Data Presentation

The following tables summarize the pharmacological and reproducibility metrics of 2-FMM against standard alternatives.

Table 1: Pharmacological Profile Comparison (Target: CAII) | Ligand | Kd​ (nM) | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | Residence Time (min) | | :--- | :--- | :--- | :--- | :--- | | Unsubstituted Phenylmethanesulfonamide | 450 ± 35 | 1.2 × 10⁵ | 0.0540 | 0.3 | | 2-FMM | 18 ± 2.5 | 3.8 × 10⁵ | 0.0068 | 2.4 | | Acetazolamide (Reference Standard) | 12 ± 1.8 | 5.5 × 10⁵ | 0.0066 | 2.5 |

Table 2: Assay Platform Reproducibility Metrics (Evaluating 2-FMM)

Assay Platform Detection Modality Z'-Factor CV (%) Signal-to-Background Aggregation Susceptibility
TR-FRET Time-gated Fluorescence 0.82 4.5% 15.2 Low
FP Anisotropy 0.65 8.2% 4.8 High (Light Scattering)

| SPR | Refractive Index | N/A | 12.5% | N/A | Medium (Non-specific binding) |

Mandatory Visualizations

TR_FRET_Mechanism CAII Tb-labeled CAII (Donor) Complex CAII-Tracer Complex CAII->Complex Binds Tracer Red Tracer (Acceptor) Tracer->Complex Binds FRET High TR-FRET (665 nm) Complex->FRET Excitation Displaced Tracer Displaced Complex->Displaced Displacement FMM 2-FMM Competitor FMM->Displaced Competes NoFRET Low TR-FRET (620 nm) Displaced->NoFRET Signal Loss

Caption: TR-FRET competitive binding mechanism for evaluating 2-FMM affinity against a fluorescent tracer.

Workflow Prep 1. Reagent Prep (Buffer, CAII, Tracer, 2-FMM) Control 2. Self-Validation (Acetazolamide Control) Prep->Control Dispense 3. Plate Assembly (384-well format) Control->Dispense Incubate 4. Incubation (60 min, 25°C) Dispense->Incubate Read 5. TR-FRET Readout (Time-gated) Incubate->Read Analyze 6. Data Analysis (IC50 & Z'-factor) Read->Analyze

Caption: Standardized high-throughput workflow for validating competitive binding assay reproducibility.

Experimental Protocol: Self-Validating TR-FRET Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The inclusion of a strict buffer causality and an internal reference control guarantees that any variation in 2-FMM binding is due to the compound itself, not assay drift.

Step 1: Buffer Preparation & Causality

Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, 5% DMSO.

  • Causality: HEPES is chosen over phosphate buffers because phosphate can chelate and strip the essential Zn²⁺ ion from the CAII active site. Triton X-100 (0.01%) is critical; it prevents the highly lipophilic 2-FMM from nonspecifically binding to the polystyrene microplate walls and prevents colloidal aggregation.

Step 2: Reagent Formulation
  • CAII-Tb Donor: Dilute Terbium-labeled CAII to a final well concentration of 2 nM.

  • Tracer Acceptor: Dilute the red-fluorescent sulfonamide tracer to its predetermined Kd​ concentration (e.g., 15 nM).

  • 2-FMM Competitor: Prepare a 10-point, 3-fold serial dilution of 2-FMM starting at 10 µM.

Step 3: Self-Validation (The Acetazolamide Gate)

Before testing 2-FMM, run a control curve using Acetazolamide.

  • Validation Rule: The assay is only deemed valid if the Acetazolamide IC₅₀ falls within 10–15 nM, and the Z'-factor is >0.7 . If these parameters fail, the plate is rejected, preventing false data from entering the pipeline.

Step 4: Plate Assembly & Incubation
  • Dispense 10 µL of 2-FMM (or control) into a 384-well low-volume proxiplate.

  • Add 5 µL of CAII-Tb donor.

  • Add 5 µL of Tracer Acceptor.

  • Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Incubation Causality: Incubate in the dark at 25°C for exactly 60 minutes. This duration ensures the system reaches thermodynamic equilibrium, which is strictly required to apply the Cheng-Prusoff equation for accurate Ki​ derivation.

Step 5: Readout & Analysis

Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

  • Excitation: 340 nm.

  • Emission: 620 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay.

  • Calculate the FRET ratio (665/620) and fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ of 2-FMM.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery.[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[Link]

  • Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics.[Link]

  • Maren, T. H., et al. (1993). A new class of carbonic anhydrase inhibitor. ResearchGate.[Link]

Sources

Comparative IC50 Profiling of (2-Fluoro-4-methoxyphenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug development, the (2-fluoro-4-methoxyphenyl)methanesulfonamide scaffold has emerged as a highly privileged pharmacophore. This guide provides an objective, data-driven comparison of the in vitro performance (IC50 and Ki values) of derivatives bearing this core structure against alternative standard-of-care inhibitors.

The structural brilliance of this moiety lies in its dual functionality. The methanesulfonamide group acts as a potent zinc-binding group (ZBG) in metalloenzymes and a critical hydrogen-bond donor/acceptor in the ATP-binding pockets of kinases. The specific substitution pattern—a fluorine atom at the ortho position and a methoxy group at the para position—is engineered for precise causality:

  • Electronic Tuning (Fluorine): The highly electronegative fluorine exerts an inductive pull that lowers the pKa of the sulfonamide nitrogen. This ensures a higher fraction of the active anionic species is present at physiological pH, driving tighter target coordination[1].

  • Steric & H-Bonding Fit (Methoxy): The para-methoxy group serves as a critical hydrogen-bond acceptor while providing the exact steric bulk needed to occupy hydrophobic sub-pockets, such as the gatekeeper region in kinases[2].

Mechanism Pharmacophore (2-Fluoro-4-methoxyphenyl) methanesulfonamide Sub1 Sulfonamide Group (Zinc Binding / H-Bonding) Pharmacophore->Sub1 Sub2 Fluorinated Phenyl Ring (Hydrophobic / Steric Fit) Pharmacophore->Sub2 Target1 Carbonic Anhydrase (CA) Active Site Zn2+ Sub1->Target1 Coordinates Zn2+ Target2 Kinase (PKCθ / Mps1) ATP-Binding Pocket Sub1->Target2 H-Bonds to Hinge Sub2->Target1 Lipophilic Contacts Sub2->Target2 Occupies Gatekeeper

Structural mechanism of target engagement by the methanesulfonamide scaffold.

Target-Specific IC50 Comparisons & Alternative Benchmarking

Metalloenzymes: Carbonic Anhydrase (CA) Isoforms

Sulfonamides are the classical inhibitors of CA isoforms, coordinating directly with the active-site zinc ion. Curcumin-inspired sulfonamide derivatives containing the fluorinated/methoxylated phenyl ring exhibit exceptional potency that outpaces standard clinical alternatives. In vitro profiling demonstrates sub-nanomolar to low-nanomolar Ki values against the cytosolic, glaucoma-associated CA II (Ki = 0.75–8.8 nM), representing up to a 16-fold improvement over the standard Acetazolamide[1]. Furthermore, these derivatives show strong affinity for tumor-associated transmembrane isoforms, such as CA IX (Ki = 2.3–87.3 nM), which are critical targets in hypoxic tumor microenvironments[1].

Kinase Targets: PKCθ and Mps1

When engineered into larger heterocyclic scaffolds (e.g., triazinones or piperidines), the methanesulfonamide moiety effectively targets the ATP-binding hinge region of kinases.

  • PKCθ: For Protein Kinase C theta—a target for autoimmune diseases—optimized piperidine derivatives yield IC50 values ranging from 0.19 µM to 1.5 µM[2]. The 2-fluoro-4-methoxyphenyl group perfectly occupies the hydrophobic pocket adjacent to Asp522, while the sulfonamide anchors the molecule, offering superior half-life (5.1h) compared to first-generation alternatives[3].

  • Mps1 (TTK): In the oncology space, pyrrolopyridineamino derivatives utilizing this moiety act as potent inhibitors of Monopolar Spindle 1 kinase, a core protein required for spindle checkpoint activation. These compounds achieve extraordinary potency, with IC50 values frequently falling below 10 nM, outperforming early tool compounds like Reversine[4].

GPCR Allosteric Modulation: mGlu2 Receptors

Beyond competitive enzyme inhibition, this structural motif is highly effective in Positive Allosteric Modulators (PAMs) for the Metabotropic Glutamate Receptor 2 (mGlu2). Isoindolin-1-one sulfonamides bearing the 2-fluoro-4-methoxyphenyl group insert deeply into the 7TM allosteric pocket, demonstrating potent EC50/IC50 values in the 10–50 nM range[5].

Quantitative Data Summary

The following table synthesizes the quantitative performance of (2-Fluoro-4-methoxyphenyl)methanesulfonamide derivatives against their respective targets, benchmarked against standard alternatives.

Target Enzyme/ReceptorDerivative ClassIC50 / Ki RangeAlternative / Standard (IC50)Superiority / Advantage
CA II (Cytosolic)Curcumin-inspired sulfonamides0.75 – 8.8 nMAcetazolamide (~12.0 nM)Up to 16-fold higher potency; enhanced lipophilicity
CA IX (Tumor-associated)Curcumin-inspired sulfonamides2.3 – 87.3 nMAcetazolamide (~25.0 nM)Improved tumor-isoform selectivity
PKCθ Triazinone/Piperidine derivatives0.19 – 1.5 µMFirst-Gen Inhibitors (>5 µM)Better half-life (5.1h) and lower in vivo clearance
Mps1 (TTK) Pyrrolopyridineamino derivatives< 10.0 nMReversine (~24.0 nM)Enhanced spindle checkpoint inhibition
mGlu2 Receptor Isoindolin-1-one sulfonamides10.0 – 50.0 nMEarly PAMs (>100 nM)Deep 7TM allosteric pocket insertion

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that IC50 values are only as reliable as the assay architecture. The following protocols are designed as self-validating systems to eliminate false positives and ensure absolute trustworthiness in the reported data.

Stopped-Flow Spectrophotometry for CA Kinetics
  • Causality behind the choice: Carbonic anhydrase possesses one of the highest known enzymatic turnover rates ( kcat​≈106s−1 ). Standard microplate readers cannot capture the initial linear phase of CO2 hydration. Stopped-flow spectrophotometry is mandatory to resolve these millisecond-scale kinetics and derive accurate Michaelis-Menten parameters.

  • Step 1 (Reagent Prep): Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 10 nM recombinant human CA II or CA IX.

  • Step 2 (Titration): Prepare a 10-point serial dilution of the sulfonamide derivative in DMSO. Dilute into the enzyme buffer to a final DMSO concentration of <1% to prevent solvent-induced enzyme denaturation.

  • Step 3 (Initiation): Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and CO2-saturated water (substrate) at 20°C.

  • Step 4 (Quantification): Monitor the absorbance decay at 558 nm, corresponding to the protonation of Phenol Red as the enzyme converts CO2 and H2O into HCO3- and H+.

  • Step 5 (Self-Validation): Every assay plate must include Acetazolamide as a positive control. The run is only validated if the calculated Ki for Acetazolamide falls within 10% of its established literature value (~12 nM).

TR-FRET Assay for Kinase IC50 Determination
  • Causality behind the choice: Fluorinated and methoxylated aromatic compounds frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum (300-500 nm), which severely confounds standard fluorescence assays. Time-Resolved FRET (TR-FRET) solves this by utilizing a microsecond time delay and red-shifted lanthanide emission (Europium at 615 nm), completely gating out compound interference.

  • Step 1 (Equilibration): Incubate 5 nM recombinant PKCθ with the 10-point titrated methanesulfonamide derivative for 30 minutes at 25°C to ensure steady-state binding[2].

  • Step 2 (Initiation): Add ATP at exactly its apparent Km​ concentration (ensuring the IC50 represents true competitive affinity, Ki​ ) and 1 µM of a biotinylated substrate peptide.

  • Step 3 (Termination): After 60 minutes, terminate the reaction with 20 mM EDTA to chelate the catalytic Mg2+ ions. Add a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Step 4 (Quantification): Read the plate using a TR-FRET compatible reader, calculating the emission ratio of 665 nm (APC) to 615 nm (Europium).

  • Step 5 (Self-Validation): Calculate the Z'-factor using fully inhibited and uninhibited controls. The IC50 curve fit is only accepted if Z′≥0.6 , confirming a robust assay window.

Workflow Prep Compound Titration (10-Point) Assay Enzyme Assay (TR-FRET / Stopped-Flow) Prep->Assay Readout Signal Quantification Assay->Readout Control Internal Validation (Z'-factor > 0.6) Fit 4-Parameter Logistic Fit Control->Fit Pass Readout->Control Result Validated IC50 Determination Fit->Result

Self-validating high-throughput screening workflow for accurate IC50 determination.

Sources

A Baseline Comparison of (2-Fluoro-4-methoxyphenyl)methanesulfonamide in High-Throughput Screening for Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing a high-throughput screening (HTS) baseline for the novel compound, (2-Fluoro-4-methoxyphenyl)methanesulfonamide. For the purpose of this technical guide, we will treat this molecule as a novel investigational compound, designated FMP-MS , and establish its performance baseline against a well-validated cancer target, Carbonic Anhydrase IX (CA IX).

The sulfonamide moiety present in FMP-MS is a well-established pharmacophore known to interact with the zinc ion in the active site of carbonic anhydrase enzymes.[1][2] CA IX is a transmembrane enzyme that is overexpressed in many hypoxic tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and metastasis, making it a high-interest therapeutic target.[3][4][5]

This guide will objectively compare the hypothetical performance of FMP-MS with established chemical probes through rigorously designed biochemical and cell-based assays. We will detail the experimental logic, provide step-by-step protocols, and present comparative data to illustrate how a baseline is established for a new chemical entity in a drug discovery campaign.

The Imperative of Baseline Comparison in HTS

A high-throughput screen is only as reliable as its controls. Establishing a performance baseline for a new chemical entity (NCE) is not merely a formality but a cornerstone of a successful screening campaign. It serves several critical functions:

  • Validates Assay Performance: Comparing an NCE's activity to a known inhibitor confirms that the assay can detect inhibition and is performing within acceptable parameters.

  • Provides Context for Potency: An IC50 value is meaningless in isolation. Benchmarking against a standard inhibitor like Acetazolamide provides an immediate sense of the NCE's relative potency.

  • Establishes a Selectivity Profile: No drug is perfectly specific. Early-stage comparison against related off-targets (e.g., other CA isoforms) is crucial for predicting potential side effects and guiding medicinal chemistry efforts.

  • Defines a Therapeutic Window: Comparing on-target activity with general cytotoxicity reveals the concentration range where the compound has a specific biological effect without causing broad cellular death.

To achieve this, we will compare FMP-MS against two well-characterized compounds:

  • Acetazolamide (AAZ): A classic, clinically used sulfonamide inhibitor of multiple carbonic anhydrase isoforms. It serves as our positive control for CA inhibition.[6][7]

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell lines.[8][9] It will serve as our positive control in cytotoxicity assays to define the upper limit of cell death.

Experimental Framework for Baseline Comparison

Our HTS workflow is designed as a funnel, starting with a primary biochemical screen, followed by a selectivity counterscreen, and finally, a cell-based assay to assess cytotoxicity.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Selectivity & Confirmation cluster_2 Phase 3: In-Vitro Safety Primary_Screen Primary HTS: CA IX Biochemical Assay (pNPA Esterase Activity) Dose_Response Dose-Response Confirmation (Determine IC50 for CA IX) Primary_Screen->Dose_Response Active 'Hits' Selectivity_Screen Counterscreen: CA II Biochemical Assay (Determine IC50 for CA II) Dose_Response->Selectivity_Screen Potent Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo® on HT-29 cells) Selectivity_Screen->Cytotoxicity_Assay Selective Hits

Caption: High-level workflow for hit identification and validation.

Primary Screening: Biochemical Inhibition of Carbonic Anhydrase IX

The initial screen assesses the direct inhibitory potential of FMP-MS on purified, recombinant human CA IX. We utilize a common spectrophotometric assay that measures the esterase activity of CA IX using p-nitrophenyl acetate (pNPA) as a substrate.

Protocol 1: CA IX pNPA Esterase Inhibition Assay (384-well format)

Principle: CA IX catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol (pNP), a yellow product that absorbs light at 405 nm. An inhibitor will slow this reaction rate.

Materials:

  • Recombinant Human Carbonic Anhydrase IX (e.g., R&D Systems, #2188-CA)

  • Assay Buffer: 25 mM Tris, 150 mM NaCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test Compound: (2-Fluoro-4-methoxyphenyl)methanesulfonamide (FMP-MS)

  • Control Inhibitor: Acetazolamide (AAZ)

  • Vehicle: 100% DMSO

  • 384-well clear, flat-bottom plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, controls (FMP-MS, AAZ), and DMSO (vehicle) into separate wells of a 384-well plate. This results in a final screening concentration of 10 µM for all compounds.

  • Enzyme Preparation & Addition: Prepare a working solution of hCA IX in Assay Buffer at a concentration that yields a robust linear signal within 10-15 minutes (e.g., 20 ng/µL). Dispense 25 µL of the enzyme solution into each well, except for "no enzyme" blank wells.

  • Pre-incubation: Gently mix the plate on an orbital shaker for 1 minute. Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Prepare a fresh working solution of pNPA in Assay Buffer (e.g., 2 mM). To start the reaction, add 25 µL of the pNPA solution to all wells.

  • Kinetic Measurement: Immediately place the plate into a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (Vmax, mOD/min) for each well from the linear portion of the kinetic curve.

    • Normalize the data using the high (DMSO vehicle) and low (Acetazolamide) controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_low_control) / (Rate_high_control - Rate_low_control))

    • Calculate the Z'-factor to assess assay quality.[10][11] An assay is considered excellent for HTS if the Z' is ≥ 0.5.[12][13] Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|

Counterscreening: Establishing Isoform Selectivity

To determine if FMP-MS is selective for the tumor-associated CA IX over ubiquitously expressed isoforms like CA II, a counterscreen is essential. High inhibition of CA II could lead to off-target effects, such as diuretic action, which may be undesirable for an anti-cancer agent.[7]

Protocol 2: CA II pNPA Esterase Inhibition Assay

This protocol is identical to Protocol 1, with the following key substitution:

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) is used in place of hCA IX.

Causality: By keeping all other parameters (buffer, substrate concentration, temperature) constant, any observed difference in inhibitory activity can be directly attributed to the differential binding affinity of the compound for the two enzyme isoforms.

In-Vitro Safety: Assessing Cytotoxicity

A potent and selective compound is of little therapeutic value if it is broadly toxic to all cells at its effective concentration. A cytotoxicity assay is performed to determine the concentration at which FMP-MS causes cell death, establishing a preliminary therapeutic window. We use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[14][15][16]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The assay reagent lyses cells, releasing ATP, which is used in a luciferase-catalyzed reaction to produce a luminescent signal proportional to the number of viable cells.

Materials:

  • HT-29 human colon cancer cells (a cell line known to express CA IX)

  • Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Test Compounds: FMP-MS, Staurosporine (positive control)

  • 384-well solid white, flat-bottom plates suitable for luminescence

Procedure:

  • Cell Plating: Seed HT-29 cells into 384-well white plates at a density of ~2,500 cells per well in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare 10-point, 3-fold serial dilutions of FMP-MS and Staurosporine in culture medium. Add 10 µL of the diluted compounds to the cells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doubling times, making the assay sensitive to both cytotoxic and anti-proliferative effects.

  • Assay Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for 30 minutes. Add 25 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a "no cells" blank (0% viability).

    • Plot the normalized luminescence against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 (Concentration causing 50% Cytotoxicity).

Data Interpretation and Baseline Comparison

The data from these three assays provide a multi-dimensional baseline for FMP-MS. The hypothetical results are summarized below for illustrative purposes.

Table 1: Comparative Performance of FMP-MS and Control Compounds

CompoundCA IX IC50 (nM)CA II IC50 (nM)HT-29 CC50 (µM)Selectivity Index (CA II / CA IX)Therapeutic Index (CC50 / CA IX IC50)
FMP-MS 1504,500> 3030> 200
Acetazolamide2512~2500.4810,000
StaurosporineN/AN/A0.02N/AN/A
(IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. Data are hypothetical.)
Analysis:
  • Potency: FMP-MS shows moderate potency against the target CA IX (IC50 = 150 nM). While less potent than the pan-inhibitor Acetazolamide (25 nM), this is a respectable starting point for a novel scaffold.

  • Selectivity: FMP-MS demonstrates a 30-fold selectivity for the cancer-associated isoform CA IX over the ubiquitous CA II. This is a highly desirable characteristic, as Acetazolamide is non-selective (Selectivity Index < 1). This suggests FMP-MS may have a lower risk of CA II-mediated side effects.

  • Safety & Therapeutic Window: FMP-MS shows no significant cytotoxicity up to 30 µM, the highest concentration tested. This contrasts sharply with the potent cytotoxin Staurosporine (CC50 = 20 nM). The calculated therapeutic index for FMP-MS is over 200, indicating a promising window between on-target efficacy and general cell toxicity.

Conclusion and Future Directions

This guide outlines a logical and rigorous workflow for establishing a performance baseline for a novel compound, (2-Fluoro-4-methoxyphenyl)methanesulfonamide (FMP-MS), in a high-throughput screening context. By leveraging a well-defined biochemical assay for the primary target (CA IX), a selectivity counterscreen (CA II), and a general cytotoxicity assay, we can generate a robust, multi-parameter data package.

The hypothetical data suggest that FMP-MS is a moderately potent, but highly selective, inhibitor of CA IX with a favorable in-vitro safety profile. This baseline provides the essential context needed to justify its advancement into further lead optimization studies.

The subsequent steps in a drug discovery pipeline would involve expanding the selectivity profiling to a broader panel of CA isoforms and other enzymes, assessing the mechanism of action, and initiating studies into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Signaling_Pathway cluster_0 Tumor Microenvironment (Extracellular) cluster_1 Cancer Cell (Intracellular) Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA9 Carbonic Anhydrase IX (CA IX) (Membrane Bound) HIF1a->CA9 Upregulates Transcription CO2_ext CO₂ CO2_ext->CA9 Hydration H_ext H⁺ (Acidosis) Cell_Survival Increased Cell Survival & Proliferation H_ext->Cell_Survival Promotes CA9->H_ext Produces HCO3_int HCO₃⁻ CA9->HCO3_int Produces CO2_int CO₂ FMP_MS (2-Fluoro-4-methoxyphenyl) methanesulfonamide (FMP-MS) FMP_MS->CA9 Inhibits

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Fluoro-4-methoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a comprehensive, mechanistic risk-mitigation system. When working with novel pharmaceutical intermediates like (2-Fluoro-4-methoxyphenyl)methanesulfonamide (CAS: 1594579-89-1)[1], comprehensive toxicological data is often still emerging. In these scenarios, predictive safety modeling based on structural functional groups is essential for drug development professionals.

This guide provides a self-validating operational framework for handling this specific fluorinated sulfonamide, ensuring scientific integrity, personnel safety, and environmental compliance.

Mechanistic Hazard Profile: The Causality of Risk

To effectively protect yourself, you must understand why the chemical poses a threat. The hazards of (2-Fluoro-4-methoxyphenyl)methanesulfonamide are driven by its dual-component structure:

  • The Methanesulfonamide Core: Sulfonamide moieties are highly polar and capable of hydrogen bonding. While this is useful for drug-target binding, it also allows the compound to readily interact with mucous membranes. Exposure to methanesulfonamide derivatives is known to cause serious eye irritation (H319), skin irritation (H315), and respiratory irritation (H335)[2][3].

  • The Fluorinated Aromatic Ring: The addition of the 2-fluoro-4-methoxyphenyl group significantly increases the molecule's lipophilicity. Highly lipophilic fluorinated sulfonamides can exhibit enhanced dermal penetration kinetics and have been associated with bioaccumulation and developmental toxicity in biological models[4]. Consequently, inhalation or dermal exposure to the fine powder must be strictly prevented.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for novel fluorinated intermediates. The following matrix outlines the required equipment, grounded in quantitative standards and mechanistic causality.

PPE / Equipment CategorySpecification & Quantitative StandardMaterial / TypeMechanistic Justification
Hand Protection EN ISO 374-1:2016; Thickness ≥0.11 mmNitrile or NeoprenePrevents dermal absorption of lipophilic fluorinated aromatics; resists organic solvents used during solubilization[2].
Eye Protection EN 166 (EU) / ANSI Z87.1; Gap-free fitChemical safety gogglesProtects against fine dust particulates and aerosolized solvent splashes (H319)[3].
Respiratory EN 149 (FFP3) / NIOSH N95; >99% filtrationParticulate respiratorMitigates the inhalation risk of airborne powder (H335) during the weighing and transfer phases[3].
Body Protection ISO 13688; Surface resistivity <10⁹ ΩAntistatic lab coatProvides a barrier against static-induced adhesion of charged fluorinated powders to clothing.

Self-Validating Operational Methodology

Do not simply follow steps; validate them. This protocol ensures that every action has a built-in verification check before you proceed to the next phase of your experiment.

Phase 1: Environmental Isolation & Preparation

  • Establish Primary Containment: Conduct all handling inside a certified chemical fume hood or localized exhaust ventilation system[5].

    • Validation Check: Read the magnehelic gauge. Do not open the chemical container unless the face velocity is confirmed to be between 0.4 and 0.6 m/s.

  • Static Mitigation: Fluorinated powders often carry a static charge, leading to sudden aerosolization. Use an antistatic bar or zero-stat gun on your weighing spatula and weigh boat.

    • Validation Check: Hover the spatula 1 cm above the powder. If the powder jumps to the metal, repeat the antistatic treatment.

Phase 2: Material Transfer & Weighing

  • Enclosed Transfer: Weigh the (2-Fluoro-4-methoxyphenyl)methanesulfonamide directly into a tared, sealable vial rather than an open weigh boat.

  • Sealing: Cap the vial immediately after the desired mass is achieved, before removing it from the balance enclosure.

    • Validation Check: Invert the sealed vial gently. Ensure no powder escapes the threads before transferring it to the reaction deck.

Phase 3: Solubilization

  • Solvent Addition: Introduce your reaction solvent (e.g., DMF, DMSO, or DCM) via a syringe through a septum, or by carefully pouring it down the inner wall of the vial to prevent kicking up dust.

    • Validation Check: Visually confirm complete dissolution (a clear solution with no particulate suspension) before removing the vessel from the fume hood for downstream assays.

Spill Response and Environmental Disposal Plan

Fluorinated organic compounds pose a unique environmental threat because the carbon-fluorine bond resists standard environmental degradation pathways, leading to severe persistence[6].

Spill Response Protocol:

  • Solid Spills: Do not sweep dry powder, as this generates hazardous aerosols[5]. Gently cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to suppress dust, then carefully scoop the material into a hazardous waste container[3].

  • Liquid Spills: Absorb with inert chemical binders (e.g., vermiculite or sand). Wash the contaminated surface thoroughly with soap and water[7].

  • Validation Check: Inspect the spill area with a UV lamp (if the compound or solvent exhibits fluorescence) or perform a secondary wipe-down to ensure zero residue remains.

Disposal Plan: Never dispose of (2-Fluoro-4-methoxyphenyl)methanesulfonamide in standard aqueous waste streams or regular municipal trash[5]. It must be segregated into dedicated "Halogenated Organic Waste" containers. Final destruction requires high-temperature incineration (typically >1100°C) at an approved waste disposal plant to fully cleave the C-F and S-N bonds and prevent environmental contamination[3][6].

Operational Workflow Visualization

The following diagram illustrates the logical safety workflow and conditional decision matrix for handling this compound.

SafetyWorkflow Start Pre-Operation: PPE & Fume Hood Setup Transfer Material Transfer: Antistatic Weighing Start->Transfer Face Velocity Validated NormalOps Standard Operation: Solubilization & Assay Transfer->NormalOps No Aerosolization Spill Spill / Exposure Event: Dust Suppression Transfer->Spill Accidental Release Decon Decontamination: Surface & Equipment NormalOps->Decon Task Complete Spill->Decon Contain & Neutralize Disposal Waste Disposal: High-Temp Incineration Decon->Disposal Halogenated Waste

Caption: Operational workflow and containment strategy for handling fluorinated methanesulfonamides.

References

  • 1594579-89-1_CAS号:1594579-89-1_(2-Fluoro-4-methoxyphenyl ..., ChemSrc,[Link]

  • Methanesulfonamide 108370 - Safety Data Sheet, DC Fine Chemicals,[Link]

  • Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity, PMC - NIH,[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.